5-Methyl-1,2,4-triazin-3-amine
Descripción
The exact mass of the compound 5-Methyl-1,2,4-triazin-3-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41276. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methyl-1,2,4-triazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,2,4-triazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-methyl-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c1-3-2-6-8-4(5)7-3/h2H,1H3,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNSJYUPFYNAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285283 | |
| Record name | 5-methyl-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-68-7 | |
| Record name | NSC41276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-1,2,4-triazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2,4-triazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Technical Whitepaper: 5-Methyl-1,2,4-triazin-3-amine
This technical guide details the physiochemical properties, synthetic pathways, and reactivity profile of 5-Methyl-1,2,4-triazin-3-amine (MTA). It is designed for researchers requiring actionable data for drug discovery (specifically kinase inhibition) and advanced organic synthesis.
CAS: 6302-68-7 | Formula: C₄H₆N₄ | MW: 110.12 g/mol
Executive Summary & Molecular Architecture
5-Methyl-1,2,4-triazin-3-amine (MTA) is a nitrogen-rich heterocyclic scaffold belonging to the as-triazine family. Unlike its symmetric 1,3,5-triazine counterparts (e.g., melamine), the 1,2,4-triazine core possesses a high dipole moment and significant electron deficiency, making it a unique pharmacophore in medicinal chemistry.
The molecule is characterized by an exocyclic amine at position 3 and a methyl group at position 5. This specific substitution pattern is critical; it differentiates the molecule from its 6-methyl isomer, altering both its steric profile in enzyme binding pockets (e.g., PDK1) and its reactivity in inverse electron demand Diels-Alder (IEDDA) cycloadditions.
Electronic Structure & Basicity
The 1,2,4-triazine ring is electron-deficient (π-deficient).
-
Basicity: The exocyclic amine is weakly basic due to the electron-withdrawing nature of the ring. Protonation typically occurs at N-2 or N-4 rather than the exocyclic amine, a counter-intuitive property driven by the stability of the resulting amidinium-like resonance structures.
-
Tautomerism: While the amino- form is predominant in the solid state and polar solvents, equilibrium with the imino-tautomer must be considered during docking studies or mechanistic modeling.
| Property | Value | Note |
| Melting Point | 210–213 °C | Decomposition often observed near MP. |
| pKa | ~3.5–4.0 | Weak base; forms salts with strong mineral acids. |
| LogP | -0.3 to 0.1 | Highly polar; significant water solubility. |
| H-Bond Donors | 1 (Exocyclic NH₂) | Acts as a dual donor/acceptor in crystal packing. |
Synthetic Routes & Optimization
The synthesis of MTA is a classic condensation reaction, yet it is plagued by regioselectivity issues. The reaction between aminoguanidine and methylglyoxal (pyruvaldehyde) can yield both the 5-methyl and 6-methyl isomers.
The Regioselectivity Challenge
The formation of the specific isomer depends on which carbonyl of the dicarbonyl electrophile condenses with the hydrazine terminal of the aminoguanidine.
-
Path A (5-Methyl): Hydrazine terminal attacks the aldehyde of methylglyoxal.
-
Path B (6-Methyl): Hydrazine terminal attacks the ketone of methylglyoxal.
To favor the 5-methyl isomer, the reaction is typically controlled via pH and solvent polarity to direct the initial nucleophilic attack toward the aldehyde.
Optimized Protocol: Condensation of Methylglyoxal
Objective: Synthesis of 5-Methyl-1,2,4-triazin-3-amine with >95% isomeric purity.
Reagents
-
Aminoguanidine Bicarbonate (1.0 eq)
-
Methylglyoxal (40% aq. solution) (1.1 eq)
-
Solvent: Water/Ethanol (1:1 v/v)
-
Base: Sodium Bicarbonate (catalytic)
Step-by-Step Methodology
-
Pre-Dissolution: Suspend aminoguanidine bicarbonate in the water/ethanol mixture at room temperature.
-
Controlled Addition: Add methylglyoxal dropwise over 60 minutes.
-
Critical Control Point: Maintain temperature < 30°C. Rapid addition causes an exotherm that promotes polymerization and formation of the unwanted 6-methyl isomer.
-
-
Cyclization: Once addition is complete, heat the mixture to reflux (approx. 80°C) for 4–6 hours. The solution will turn deep yellow/orange.
-
Isolation: Cool to 0°C. The product often precipitates. If not, reduce volume under vacuum.
-
Purification: Recrystallize from ethanol/water.
-
Validation: Check purity via ¹H NMR. The H-6 proton of the 5-methyl isomer typically appears as a singlet around δ 8.5–9.0 ppm (depending on solvent), distinct from the methyl signal.
-
Synthesis Workflow Diagram
Figure 1: Synthetic workflow emphasizing temperature control to maximize regioselectivity.
Reactivity Profile & Mechanisms
MTA is not merely a static scaffold; it is a reactive intermediate for complex heterocyclic synthesis.
Inverse Electron Demand Diels-Alder (IEDDA)
The 1,2,4-triazine ring is electron-deficient, making it an excellent diene for IEDDA reactions.
-
Reaction: MTA + Electron-Rich Dienophile (e.g., Enamines, Norbornadiene) → Pyridine derivatives.
-
Mechanism: The reaction proceeds via a [4+2] cycloaddition followed by the retro-Diels-Alder extrusion of nitrogen gas (
). This is a powerful method to convert triazines into highly substituted pyridines.
Electrophilic Substitution
Direct electrophilic substitution on the ring carbon (C-6) is difficult due to electron deficiency. However, the exocyclic amine is nucleophilic.
-
N-Acylation: Reacts with acid chlorides/anhydrides to form amides.
-
Application: This is the primary vector for attaching the triazine core to larger pharmacophores (e.g., connecting to indole rings for PDK1 inhibitors).
Reactivity Map
Figure 2: Primary reactivity pathways for the MTA scaffold.
Pharmaceutical Applications
The 3-amino-1,2,4-triazine motif is a privileged structure in medicinal chemistry, particularly in oncology.[1]
Kinase Inhibition (PDK1)
Recent studies have highlighted 3-amino-1,2,4-triazine derivatives as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) .[2][3]
-
Mechanism: PDK1 is a gatekeeper of glucose metabolism (Warburg effect). Inhibiting PDK1 shifts cancer cell metabolism from glycolysis back to oxidative phosphorylation, inducing apoptosis.
-
Binding Mode: The triazine ring acts as a hinge binder in the ATP-binding pocket, forming hydrogen bonds via N-2 and the exocyclic amine.
D-Amino Acid Oxidase (DAAO) Inhibition
Derivatives of this scaffold serve as inhibitors for DAAO, a target implicated in schizophrenia treatment. The planar triazine ring mimics the adenine portion of the FAD cofactor.
Analytical Characterization Data
To ensure the integrity of your synthesized material, compare against these standard values.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H) | Methyl group at C-5. |
| δ 8.60 (s, 1H) | Proton at C-6 (Deshielded by adjacent N). | |
| δ 7.10 (br s, 2H) | Exocyclic Amine ( | |
| ¹³C NMR | ~165 ppm | C-3 (Guanidine-like carbon). |
| ~155 ppm | C-5 (Methyl-bearing). | |
| ~145 ppm | C-6. | |
| Mass Spec (ESI) | [M+H]⁺ = 111.12 | Protonated molecular ion. |
References
-
Carbone, D., et al. (2023).[3] Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. International Journal of Molecular Sciences. Link
-
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][2][3][4][5][6][7][8][9][10][11][12] I. The Synthesis of Some 1,2,4-Triazines. Journal of Heterocyclic Chemistry. (Seminal work on regioselectivity).
-
El-Naggar, M., et al. (2012). Structure of 3-Amino-5,6-dimethyl-1,2,4-triazine. Acta Crystallographica Section E. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6302-68-7, 5-Methyl-1,2,4-triazin-3-amine. Link
Sources
- 1. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-アミノ-1,2,4-トリアジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Triazine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Amino-1,2,4-triazine | C3H4N4 | CID 70715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-AMINO-1,2,4-TRIAZINE | 1120-99-6 [chemicalbook.com]
- 12. JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole - Google Patents [patents.google.com]
Technical Guide: Biological Activity & Therapeutic Potential of 5-Methyl-1,2,4-triazin-3-amine Derivatives
Executive Summary
The 5-methyl-1,2,4-triazin-3-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its symmetric 1,3,5-triazine (s-triazine) counterparts. While s-triazines are widely explored for industrial and herbicidal applications, the 1,2,4-triazine core—specifically the 3-amino derivative—has emerged as a critical template for developing targeted therapeutics.
This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and biological mechanisms of these derivatives, with a specific focus on their utility as PDK1 inhibitors (oncology) and Schiff base antimicrobials .
Structural Pharmacophore & Chemical Space
The 1,2,4-Triazine Advantage
The 1,2,4-triazine ring is an electron-deficient heteroaromatic system. The presence of the amino group at position 3 and a methyl group at position 5 creates a unique "push-pull" electronic environment.
-
H-Bonding Capability: The 3-amino group serves as a primary hydrogen bond donor, critical for interacting with residues like Asp or Glu in kinase ATP-binding pockets.
-
N-2 Interaction: The nitrogen at position 2 often acts as a hydrogen bond acceptor, facilitating orientation within enzyme active sites.
-
5-Methyl Sterics: The methyl group at position 5 provides necessary lipophilicity and steric bulk to prevent rapid metabolic degradation while ensuring proper fit in hydrophobic pockets.
Distinction from 1,3,5-Triazines
It is vital for researchers to distinguish this scaffold from 1,3,5-triazines (melamine derivatives). 1,2,4-triazines possess lower symmetry, resulting in a non-uniform electron density distribution that allows for more selective functionalization and target engagement.
Synthetic Pathways: Functionalization of the 3-Amine
The primary route for diversifying the biological activity of 5-methyl-1,2,4-triazin-3-amine is the modification of the exocyclic amine. The most high-yield and biologically relevant transformation is the formation of Schiff bases (azomethines) .
Protocol: Synthesis of Schiff Base Derivatives
Objective: Condensation of 5-methyl-1,2,4-triazin-3-amine with aromatic aldehydes to generate bioactive azomethines.
Reagents:
-
Precursor: 5-Methyl-1,2,4-triazin-3-amine (1.0 eq)
-
Reactant: Substituted Benzaldehyde (1.0 eq)
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.01 mol of 5-methyl-1,2,4-triazin-3-amine in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 0.01 mol of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde for antimicrobial potency).
-
Catalysis: Add catalytic glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Reflux the mixture for 4–8 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice if precipitation does not occur spontaneously.
-
Purification: Filter the solid precipitate and recrystallize from ethanol/DMF to yield the pure Schiff base.
Synthetic Workflow Visualization
Figure 1: Condensation pathway for the synthesis of bioactive Schiff bases from the 3-amino-1,2,4-triazine core.
Antimicrobial Efficacy[1][2][3][4][5][6]
Derivatives formed via the protocol above, particularly those with electron-withdrawing groups (Cl, NO2) on the phenyl ring, exhibit significant antimicrobial profiles.
Mechanism of Action
The azomethine linkage (-N=CH-) acts as a pharmacophore by:
-
Chelation: Bridging metal ions essential for bacterial metalloproteins.
-
H-Bonding: Interfering with cell wall synthesis enzymes in Gram-positive bacteria.
Comparative Activity Data (Representative)
Data synthesized from structure-activity relationship studies (see Ref 2).
| Derivative Substituent (R) | Target Organism | MIC (µg/mL) | Activity Level |
| -H (Unsubstituted) | S. aureus | 64 | Low |
| -4-Cl (Chloro) | S. aureus | 4 - 8 | High |
| -4-NO2 (Nitro) | E. coli | 8 - 16 | Moderate |
| -4-OH (Hydroxy) | C. albicans | 12 | Moderate (Antifungal) |
Key Insight: The 4-chloro substitution enhances lipophilicity (logP), facilitating penetration through the peptidoglycan layer of Gram-positive bacteria.
Anticancer Potential: PDK1 Inhibition[7]
The most advanced application of 3-amino-1,2,4-triazines is in oncology, specifically targeting Pyruvate Dehydrogenase Kinase 1 (PDK1) .
The Metabolic Target
Cancer cells often rely on aerobic glycolysis (Warburg effect). PDK1 inhibits the Pyruvate Dehydrogenase Complex (PDH), preventing pyruvate from entering the mitochondria and forcing the cell to use glycolysis.
-
Therapeutic Goal: Inhibit PDK1
Reactivate PDH Force oxidative phosphorylation Induce mitochondrial stress and apoptosis.
Mechanistic Pathway
3-amino-1,2,4-triazine derivatives bind to the ATP-binding pocket of PDK1. This is a competitive inhibition mechanism.
Figure 2: Mechanism of action for 1,2,4-triazine derivatives in reversing the Warburg effect via PDK1 inhibition.
Efficacy in KRAS-Mutant Models
Recent studies (Ref 1) indicate that these derivatives are particularly effective in KRAS-mutated pancreatic cancer models. The derivatives show IC50 values in the sub-micromolar range (0.01 – 0.1 µM), outperforming standard PDK inhibitors like Dichloroacetic acid (DCA).[1]
References
-
Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds. Source: Scientific Reports (Nature Portfolio) URL:[Link]
-
1,2,4-Triazine derivatives: Synthesis and biological applications. Source: ResearchGate (Review) URL:[Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine GPR84 Antagonists. Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
5-Methyl-1,2,4-triazin-3-amine mechanism of action
An In-Depth Technical Guide to the Potential Mechanism of Action of 5-Methyl-1,2,4-triazin-3-amine
Introduction
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4][5] 5-Methyl-1,2,4-triazin-3-amine is a member of this versatile class of heterocyclic compounds. While the specific mechanism of action for this particular molecule is not yet extensively documented in publicly available literature, its structural features suggest several plausible biological targets and pathways.
This guide will provide an in-depth exploration of the potential mechanisms of action of 5-Methyl-1,2,4-triazin-3-amine, drawing on data from structurally related 1,2,4-triazine derivatives. Furthermore, a comprehensive experimental roadmap will be detailed for researchers and drug development professionals to systematically elucidate its precise molecular interactions and cellular effects. This document is designed to serve as a technical and strategic resource for advancing the scientific understanding of this compound.
Part 1: Postulated Mechanisms of Action Based on Structural Analogs
Based on the established pharmacology of related 1,2,4-triazine compounds, we can hypothesize several primary mechanisms of action for 5-Methyl-1,2,4-triazin-3-amine.
Antagonism of Metabotropic Glutamate Receptor 5 (mGluR5)
A significant lead comes from a study on 5-methyl-3-(substituted)-[1][2][4]triazines, which were identified as antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5).[6] Given the shared 5-methyl-1,2,4-triazine core, it is plausible that 5-Methyl-1,2,4-triazin-3-amine also interacts with this receptor.
Causality: mGluR5 is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including chronic pain, anxiety, and addiction.[6] Antagonism of mGluR5 can dampen excessive glutamatergic signaling, a mechanism with therapeutic potential in these conditions.
Signaling Pathway of mGluR5
Caption: Postulated mGluR5 antagonist activity.
Modulation of Kinase Signaling Pathways
The 1,2,4-triazine scaffold is present in numerous compounds designed as kinase inhibitors. For instance, certain 1,2,4-triazolo[4,3-b][1][2][4]triazine derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[7] Another study on a different 1,2,4-triazine derivative demonstrated its ability to modulate the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) like JNK, ERK, and p38.[8]
Causality: Kinases are fundamental enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, survival, and metabolism. Aberrant kinase activity is a hallmark of many diseases, particularly cancer. Inhibition of specific kinases can block oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. The MAPK pathway is a central signaling cascade that relays extracellular signals to intracellular targets, and its modulation can have profound effects on cell fate.
Generic Kinase Inhibition Workflow
Caption: Potential kinase inhibitory mechanism.
Part 2: A Proposed Experimental Roadmap for Elucidating the Mechanism of Action
To move from postulation to confirmation, a systematic and multi-faceted experimental approach is required. The following protocols are designed as a self-validating system to identify and characterize the mechanism of action of 5-Methyl-1,2,4-triazin-3-amine.
Target Identification and Validation
The initial phase focuses on identifying the specific molecular targets of the compound.
Experimental Workflow for Target ID
Caption: Workflow for target identification.
Protocol 1: In Silico Target Prediction
-
Objective: To generate a prioritized list of potential biological targets using computational methods.
-
Methodology:
-
Obtain the 2D structure (SMILES format) of 5-Methyl-1,2,4-triazin-3-amine.
-
Submit the structure to a target prediction server such as SwissTargetPrediction.[9] This tool uses a combination of 2D and 3D similarity measures to identify known ligands that are structurally similar to the query molecule and infers the targets of the query from the known targets of the similar ligands.
-
Analyze the output, which provides a list of probable targets ranked by a probability score. Pay close attention to targets within the kinase and GPCR families, given the activities of related triazines.
-
-
Causality: This initial step is cost-effective and rapidly narrows down the vast number of potential protein interactions to a manageable set for experimental validation.
Protocol 2: Broad-Panel Kinase Screening
-
Objective: To empirically determine if the compound has inhibitory activity against a wide range of human kinases.
-
Methodology:
-
Outsource the compound to a contract research organization (CRO) offering kinase screening services (e.g., Eurofins, Reaction Biology).
-
Request a screening against a panel of at least 100-400 human kinases at a single high concentration of the compound (e.g., 10 µM).
-
The assay typically measures the amount of phosphorylated substrate produced by each kinase in the presence and absence of the compound, often using a radiometric or fluorescence-based method.
-
Data is delivered as percent inhibition for each kinase.
-
-
Data Presentation:
| Kinase Target | Percent Inhibition at 10 µM |
| c-Met | Value |
| EGFR | Value |
| MAPK1 (ERK2) | Value |
| ... | ... |
-
Trustworthiness: A broad screen provides an unbiased view of the compound's selectivity. Hits (typically >50% inhibition) are then selected for more detailed follow-up, such as dose-response curves to determine the IC50.
Protocol 3: Receptor Binding Assays
-
Objective: To quantify the binding affinity of the compound for specific GPCRs, particularly mGluR5.
-
Methodology:
-
Utilize a competitive radioligand binding assay format.
-
Prepare cell membranes from a cell line stably overexpressing human mGluR5.
-
Incubate the membranes with a known radiolabeled mGluR5 antagonist (e.g., [³H]MPEP) at a fixed concentration.
-
In parallel, add increasing concentrations of the unlabeled test compound (5-Methyl-1,2,4-triazin-3-amine).
-
After incubation, separate the bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The data is plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC50, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
-
Data Presentation:
| Receptor | Radioligand | Test Compound Ki (nM) |
| mGluR5 | [³H]MPEP | Value |
-
Causality: This assay directly measures the physical interaction between the compound and its putative receptor target, providing a quantitative measure of affinity.
Cellular Pathway Analysis
Once putative targets are identified, the next step is to understand the compound's effects in a cellular context.
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Objective: To determine if the compound modulates the phosphorylation status of key proteins in signaling pathways downstream of its identified targets.
-
Methodology:
-
Select a relevant cell line. For a kinase inhibitor, this might be a cancer cell line known to be dependent on the target kinase (e.g., HepG2 for c-Met). For an mGluR5 antagonist, a neuronal cell line would be appropriate.
-
Culture the cells and treat them with a vehicle control or varying concentrations of 5-Methyl-1,2,4-triazin-3-amine for a defined period.
-
If the target is part of a signal transduction pathway, stimulate the pathway with an appropriate agonist (e.g., HGF for c-Met, glutamate for mGluR5) in the presence or absence of the compound.
-
Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Met, anti-phospho-ERK) and the total form of the protein.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
-
Trustworthiness: This method provides direct evidence of the compound's ability to modulate the activity of a specific signaling pathway within a living cell, linking target engagement to a functional cellular outcome.
Conclusion
While the definitive mechanism of action for 5-Methyl-1,2,4-triazin-3-amine remains to be fully elucidated, its chemical structure, in the context of the broader 1,2,4-triazine class, points toward high-potential targets including mGluR5 and various protein kinases. The proposed experimental roadmap provides a rigorous, multi-pronged strategy for any research team to systematically investigate these possibilities. By integrating computational prediction with empirical biochemical and cellular assays, a comprehensive and validated understanding of the compound's mechanism of action can be achieved, paving the way for its potential development as a therapeutic agent.
References
-
Title: Synthesis and Biological Activities of 1,2,4-Triazine Derivatives Source: Scientific.Net URL: [Link][1]
-
Title: Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives Source: Journal of Medicinal and Chemical Sciences URL: [Link][2]
-
Title: A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds Source: Mini-Reviews in Organic Chemistry URL: [Link][3]
-
Title: 1,2,4-triazine derivatives: Synthesis and biological applications Source: Semantic Scholar URL: [Link][4]
-
Title: Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System Source: Taylor & Francis Online URL: [Link][5]
-
Title: Preparation of a Series of 5-Methyl-3-(substituted)-[1][2][4]triazines Source: PMC - PubMed Central URL: [Link][6]
-
Title: Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer Source: Journal of Applied Pharmaceutical Science URL: [Link][10]
-
Title: Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors Source: PMC - NIH URL: [Link][11]
-
Title: Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor Source: NIH URL: [Link][12]
-
Title: Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor Source: MDPI URL: [Link][13]
-
Title: 5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING Source: ResearchGate URL: [Link][9]
-
Title: The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment Source: PMC - NIH URL: [Link][14]
-
Title: Alkyl derivatives of 1,3,5-triazine as histamine H4 receptor ligands Source: PubMed URL: [Link][15]
-
Title: 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells Source: PubMed URL: [Link][8]
-
Title: triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors Source: CentAUR URL: [Link][7]
-
Title: Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer Source: ResearchGate URL: [Link][16]
Sources
- 1. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives | Scientific.Net [scientific.net]
- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparation of a Series of 5-Methyl-3-(substituted)-[1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkyl derivatives of 1,3,5-triazine as histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Application Note: High-Purity Synthesis of 5-Methyl-1,2,4-triazin-3-amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-Methyl-1,2,4-triazin-3-amine (CAS: 1120-99-6). The method utilizes the condensation of aminoguanidine bicarbonate with methylglyoxal (pyruvaldehyde). While this reaction historically yields a mixture of 5-methyl and 6-methyl regioisomers, this protocol incorporates specific temperature controls and a fractional recrystallization workflow to maximize the yield and purity of the 5-methyl isomer. This molecule is a critical pharmacophore in the development of kinase inhibitors and energetic materials.
Strategic Rationale & Reaction Logic
The Regioselectivity Challenge
The core challenge in synthesizing substituted 1,2,4-triazines from asymmetric dicarbonyls is regiocontrol. Methylglyoxal contains two electrophilic centers: an aldehyde and a ketone.
-
Kinetic Control: The terminal hydrazine nitrogen of aminoguanidine is the most nucleophilic site and preferentially attacks the most electrophilic carbonyl (the aldehyde) of methylglyoxal.
-
Thermodynamic Outcome: This initial attack forms a specific hydrazone intermediate, which upon cyclization yields the 5-methyl isomer. Deviations in pH or temperature can lead to "scrambling" or alternative attack at the ketone, yielding the 6-methyl impurity.
Reaction Pathway Visualization
The following diagram illustrates the specific pathway required to lock the methyl group at the 5-position.
Figure 1: Reaction pathway emphasizing the aldehyde-selective nucleophilic attack required for 5-methyl substitution.[1][2][3]
Materials & Equipment
Reagents
| Reagent | CAS | Purity/Grade | Role |
| Aminoguanidine Bicarbonate | 2582-30-1 | >98% | Nitrogen Source / Nucleophile |
| Methylglyoxal | 78-98-8 | 40% aq. solution | Electrophile (C3 synthon) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 50% aq. solution | pH Adjustment |
| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent / Recrystallization |
| Hydrochloric Acid (HCl) | 7647-01-0 | 12 M | Catalyst (Optional) |
Critical Equipment
-
Temperature Control: Cryo-cooler or ice-salt bath capable of maintaining -5°C.
-
Reaction Vessel: 3-neck round bottom flask with mechanical stirring (magnetic stirring is insufficient due to slurry formation).
-
Filtration: Vacuum filtration setup with sintered glass funnel (Porosity 3).
Experimental Protocol
Step 1: Preparation of Aminoguanidine Free Base
Aminoguanidine is supplied as a bicarbonate salt to prevent polymerization. It must be neutralized in situ or carefully activated.
-
Charge a 500 mL 3-neck flask with Aminoguanidine Bicarbonate (13.6 g, 100 mmol) and Water (40 mL) .
-
Stir to form a suspension.
-
Acidify slowly with conc. HCl (approx. 8.5 mL) dropwise to pH ~6.0. Caution: CO₂ evolution will be vigorous. Ensure adequate venting.
-
Once gas evolution ceases, the solution should be clear (Aminoguanidine Hydrochloride formation).
Step 2: Controlled Condensation (The Critical Step)
Rationale: Low temperature favors the kinetic attack of the hydrazine on the aldehyde over the ketone.
-
Cool the aminoguanidine solution to -5°C to 0°C .
-
Prepare a solution of Methylglyoxal (18.0 g of 40% aq. solution, ~100 mmol) diluted with 10 mL water.
-
Add the Methylglyoxal solution dropwise over 45-60 minutes .
-
Process Control: Maintain internal temperature < 5°C. Rapid addition promotes polymerization of methylglyoxal (darkening of solution).
-
-
Stir at 0°C for 2 hours after addition is complete. A yellow precipitate (the guanylhydrazone intermediate) may form.
Step 3: Cyclization
-
Adjust pH to ~9.0–10.0 using 50% NaOH . The basic environment catalyzes the ring closure (dehydration).
-
Heat the mixture to Reflux (approx. 100°C) for 4 hours.
-
The solution will turn from yellow to deep orange/red.
-
-
Monitor via TLC (Eluent: 10% MeOH in DCM). The intermediate hydrazone spot should disappear.
Step 4: Isolation and Purification
The 5-methyl isomer is significantly less soluble in cold ethanol than the 6-methyl isomer.
-
Concentrate the reaction mixture under reduced pressure to dryness.
-
Extract the residue with boiling Ethanol (100 mL) . Filter hot to remove inorganic salts (NaCl/NaHCO₃).
-
Cool the ethanolic filtrate slowly to 4°C overnight.
-
Filter the resulting crystals.
-
First Crop: Predominantly 5-Methyl-1,2,4-triazin-3-amine .
-
-
Recrystallization: Dissolve the crude crystals in minimum boiling water, add activated charcoal (to remove color), filter, and cool.
Analytical Validation
Specification Table
| Parameter | Acceptance Criteria | Method |
| Appearance | Light yellow to off-white needles | Visual |
| Melting Point | 230°C - 234°C (dec.) | Capillary MP |
| Yield | 45% - 60% | Gravimetric |
| Purity (HPLC) | >98.0% | C18 Column, H₂O/MeOH |
NMR Characterization (DMSO-d6)
To confirm the 5-methyl vs. 6-methyl regiochemistry, observe the aromatic proton shift.
-
¹H NMR (400 MHz, DMSO-d₆):
- 2.38 (s, 3H, -CH₃)
- 7.10 (br s, 2H, -NH₂)
- 8.65 (s, 1H, H-6 aromatic proton)
-
Differentiation: The H-6 proton in the 5-methyl isomer typically appears as a sharp singlet around 8.6–8.7 ppm. If the 6-methyl isomer is present, the H-5 proton appears slightly upfield (~8.4 ppm).
Safety & Hazards
-
Methylglyoxal: A potent sensitizer and suspected mutagen. Handle in a fume hood. It stains skin brown/yellow immediately upon contact.
-
Aminoguanidine Bicarbonate: Releases CO₂ upon acidification; risk of vessel over-pressurization if sealed too tightly.
-
Triazine Derivatives: Generally biologically active; treat as potential kinase inhibitors (wear gloves/mask).
References
-
Regioselectivity of Methylglyoxal Condensation: Lo, T. W., et al. "The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins."[4] Biochemical Pharmacology, 1994.[4]
-
General Triazine Synthesis Protocol: Paquette, L. A. "Aminoguanidine Bicarbonate." Encyclopedia of Reagents for Organic Synthesis, 2001.
-
Characterization Data (NIST): "3-Amino-1,2,4-triazine Mass Spectrum and Properties." NIST Chemistry WebBook.
-
Isomer Separation Techniques: Sjostedt, G., Gringas, L. "3-Amino-1,2,4-triazole."[5] Organic Syntheses, Coll.[5] Vol. 3, p.95 (1955). (Foundational method adapted for methyl derivatives).
Sources
- 1. 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine CAS#: 1668-54-8 [m.chemicalbook.com]
- 3. ijisrt.com [ijisrt.com]
- 4. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Cellular Assay Development for 5-Methyl-1,2,4-triazin-3-amine Scaffolds
Focus: Fragment-Based Screening & PDK1 Target Engagement in Oncology
Executive Summary & Scientific Rationale
5-Methyl-1,2,4-triazin-3-amine (CAS: 1120-99-6) represents a "privileged scaffold" in medicinal chemistry.[1] While often utilized as a synthetic intermediate, its structural homology to purine and pyrimidine bases makes it a potent fragment for interacting with ATP-binding pockets of kinases and metabolic enzymes.[1]
Recent high-impact studies have identified 3-amino-1,2,4-triazine derivatives as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) , a critical gatekeeper of glucose metabolism in KRAS-mutated cancers (e.g., pancreatic ductal adenocarcinoma) [1].[1][2] By inhibiting PDK1, these scaffolds reverse the Warburg effect, forcing cancer cells to shift from glycolysis back to oxidative phosphorylation, triggering metabolic stress and apoptosis.
This guide details the development of a robust cellular assay cascade for this compound class, moving from solubility optimization to functional metabolic profiling.
Compound Handling & Formulation
Challenge: Small polar heterocycles like 5-Methyl-1,2,4-triazin-3-amine often exhibit deceptive solubility.[1] They may appear dissolved but form colloidal aggregates that cause false positives in biochemical assays (pan-assay interference).[1]
Protocol A: Stock Preparation & QC
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1]
-
Concentration: Prepare a 100 mM master stock.
-
Dissolution: Vortex for 60 seconds followed by sonication at 37°C for 5 minutes.
-
Quality Check (Nephelometry): Before cellular addition, measure light scattering at 600nm. An OD > 0.05 indicates aggregation.
-
Correction: If aggregation occurs, add 0.01% Triton X-100 to the assay buffer (not the stock) to disrupt promiscuous aggregates.
-
Primary Phenotypic Screen: Cytotoxicity Profiling
Objective: Determine the antiproliferative potency (
Cell Line Selection:
-
Target: PANC-1 or AsPC-1 (KRAS-mutant pancreatic lines dependent on PDK1).[1]
-
Control: HFF-1 (Human Foreskin Fibroblasts) to assess therapeutic window/toxicity.[1]
Protocol B: ATP-Based Viability Assay (CellTiter-Glo®)
Rationale: Metabolic inhibitors may not immediately rupture membranes (LDH release) but will rapidly deplete ATP. Luminescent ATP detection is the most sensitive readout for this mechanism.
-
Seeding:
-
Dispense 3,000 cells/well in 384-well white opaque plates.
-
Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
-
-
Treatment:
-
Incubation: 72 hours.
-
Readout:
-
Equilibrate plate to room temperature (RT) for 30 mins.
-
Add CellTiter-Glo reagent (1:1 ratio with media).[1]
-
Orbitally shake (2 mins) to lyse cells.
-
Read Luminescence (Integration time: 0.5s).
-
Data Analysis:
Fit data to a non-linear regression model (Sigmoidal, 4PL) to calculate
Functional Target Engagement: PDK1/Lactate Axis
Scientific Context: PDK1 phosphorylates the Pyruvate Dehydrogenase Complex (PDH), inhibiting the conversion of pyruvate to acetyl-CoA.[1] This forces pyruvate into lactate (Warburg Effect).
-
Active Triazine Scaffold
Inhibits PDK1 Activates PDH Decreased Lactate Production .[1]
Protocol C: Extracellular Lactate Quantification
This assay confirms that cytotoxicity is driven by the specific metabolic mechanism (PDK1 inhibition) rather than general off-target toxicity.
-
Cell Prep: Seed PANC-1 cells (10,000/well) in a 96-well clear plate.
-
Starvation: After adhesion, wash cells with PBS and switch to phenol-red free DMEM containing low glucose (5 mM) and 1% FBS.[1]
-
Why? Phenol red interferes with colorimetric lactate readouts.[1] High serum masks secreted lactate.
-
-
Treatment: Treat with 5-Methyl-1,2,4-triazin-3-amine at
concentration for 6 hours.-
Control: DCA (Dichloroacetate), a known PDK inhibitor (10 mM).[1]
-
-
Supernatant Collection: Collect 50 µL of media.
-
Enzymatic Reaction:
-
Normalization: Lyse the remaining cells and quantify total protein (BCA Assay). Normalize Lactate OD to Total Protein.
Success Criteria: A "Hit" is defined as a compound that reduces extracellular lactate by >30% compared to vehicle control, correlating with the DCA positive control.
Mechanistic Visualization (Graphviz)[1]
The following diagram illustrates the mechanism of action for 3-amino-1,2,4-triazine derivatives in the context of cancer metabolism.
Caption: Mechanism of Action: The triazine scaffold inhibits PDK1, preventing PDH inactivation. This restores flux to Acetyl-CoA and reduces Lactate production.[1]
Experimental Workflow Diagram
Caption: Sequential assay cascade for validating triazine fragments.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High background in Lactate Assay | Phenol Red interference or Serum FBS. | Use DMEM w/o Phenol Red. Reduce FBS to 1% during treatment window. |
| Steep Hill Slope (>2.[1]0) in Viability | Compound precipitation or non-specific toxicity.[1] | Check solubility via nephelometry.[1] Add 0.01% Triton X-100 to assay buffer. |
| No Lactate reduction despite toxicity | Off-target mechanism (not PDK1). | Perform Western Blot for p-PDH (Ser293).[1] If p-PDH is unchanged, the compound is likely acting via general DNA intercalation. |
References
-
Carbone, D., et al. (2020).[2] "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma."[2] Pharmaceuticals, 13(9), 244.
-
Malebari, A.M., et al. (2020).[3] "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Molecules, 25(5), 1165.
-
Balaha, M., et al. (2016).[4][5] "Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer." Journal of Applied Pharmaceutical Science, 6(04), 028-045.[1][4]
-
Modi, P., et al. (2023). "Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox." Journal of Fungi, 9(1), 108.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation | MDPI [mdpi.com]
Introduction: The Imperative of Target Identification and the Potential of the Triazine Scaffold
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Methyl-1,2,4-triazin-3-amine as a foundational scaffold for developing chemical probes aimed at target identification and validation.
The precise identification of a small molecule's biological target is a cornerstone of modern drug discovery and chemical biology.[1] Understanding this molecular handshake between a compound and its protein partner(s) is essential for elucidating its mechanism of action, predicting potential toxicities, and optimizing therapeutic efficacy. Chemical probes—small molecules designed to selectively interact with and report on a specific protein target—are invaluable tools in this endeavor.[2] They serve as molecular spies, allowing researchers to isolate, identify, and validate protein targets within the complex milieu of a living cell.[1][3]
The 1,2,4-triazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[4][5][6] This guide focuses on a specific, commercially available building block, 5-Methyl-1,2,4-triazin-3-amine , as a novel starting point for the development of a bespoke chemical probe. Its structure, featuring a reactive amine group, provides a versatile chemical handle for derivatization into a suite of sophisticated tools for target discovery.
This document serves as a comprehensive application note and protocol guide, detailing the strategic design, synthesis, validation, and application of probes derived from this triazine scaffold. We will explore multiple cutting-edge methodologies for target identification, including Affinity Purification-Mass Spectrometry (AP-MS), Photoaffinity Labeling (PAL), and Cellular Thermal Shift Assay (CETSA), providing both the theoretical underpinnings and practical, step-by-step instructions.
Part 1: Chemical Probe Design and Synthesis
The transformation of a bioactive scaffold into a functional chemical probe requires the strategic incorporation of two key elements: a reactive or photoreactive group for covalent target capture and a reporter tag for detection and enrichment.[7][8] The primary amine on 5-Methyl-1,2,4-triazin-3-amine is the ideal point of modification.
Guiding Principles of Probe Design
A high-quality chemical probe must meet stringent criteria to yield reliable biological data.[2][9] The modifications should minimally impact the parent molecule's intrinsic bioactivity and binding mode.
| Parameter | Guideline | Rationale & Causality |
| Potency | Biochemical IC₅₀ or Kᵢ < 100 nM; Cellular EC₅₀ < 1 µM[9] | High potency ensures that the probe interacts with its target at concentrations low enough to minimize off-target effects. |
| Selectivity | >30-fold selectivity over related family members[2] | High selectivity is crucial for confidently linking a biological phenotype to the modulation of a specific target, avoiding misleading data from off-target interactions. |
| Target Engagement | Direct evidence of binding in a cellular context (e.g., via CETSA) | Confirms that the probe can access and bind its target within the complex environment of a cell, a critical step for validating its utility.[2] |
| Minimal Perturbation | Linker and tags should be placed at a position that does not disrupt key binding interactions. | Structure-activity relationship (SAR) data for the parent scaffold is used to identify vectors where modifications are tolerated without loss of affinity. |
Synthetic Strategy: From Scaffold to Photoaffinity Probe
Photoaffinity labeling (PAL) is a powerful technique that uses a light-activated group to form a covalent bond with the target protein upon UV irradiation.[7][10][11] This creates a permanent link, facilitating robust target identification. A typical design incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).[12]
Below is a conceptual workflow for synthesizing a 5-Methyl-1,2,4-triazin-3-amine-based photoaffinity probe.
Caption: Conceptual workflow for probe synthesis.
Protocol 1: General Synthesis of a Triazine-Diazirine-Alkyne Probe
This protocol is a conceptual outline and requires optimization by a synthetic chemist.
-
Linker Synthesis: Synthesize a linker containing a carboxylic acid on one end, a trifluoromethylphenyldiazirine photoreactive group, and a terminal alkyne on the other end. This multi-functional linker is the key modification unit.
-
Amide Coupling: Activate the carboxylic acid of the linker using a standard coupling reagent (e.g., HATU). React the activated linker with the 3-amino group of 5-Methyl-1,2,4-triazin-3-amine in an appropriate solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).
-
Purification: Purify the resulting triazine-diazirine-alkyne probe using flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Target Identification Methodologies
With a validated probe in hand, the next step is to use it to identify its interacting proteins from a complex biological sample, such as a cell lysate or intact cells.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique in proteomics for identifying protein-protein interactions and protein-small molecule interactions.[13][14] The probe is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners ("prey") from a cell lysate.[15]
Caption: General experimental workflow for AP-MS.
Protocol 2: AP-MS for Target Identification
-
Probe Immobilization: If using a biotinylated probe, incubate it with streptavidin-coated magnetic beads to immobilize it. Wash the beads to remove any unbound probe.
-
Lysate Preparation: Culture cells of interest and harvest them. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to create a native protein lysate.
-
Affinity Pulldown: Add the prepared cell lysate to the probe-conjugated beads. Incubate for 2-4 hours at 4°C with gentle rotation to allow the probe to bind its target proteins.
-
Competitive Control (Crucial for Validation): In a parallel sample, pre-incubate the cell lysate with a high concentration of the non-immobilized, "free" 5-Methyl-1,2,4-triazin-3-amine parent compound before adding the probe-conjugated beads. True targets will bind the free compound, preventing them from being pulled down by the beads.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free probe.
-
Sample Preparation for MS: Perform in-solution or on-bead digestion of the eluted proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe pulldown sample compared to a negative control (e.g., beads alone) and that show significantly reduced binding in the competitive control sample.
Table 2: Example AP-MS Hit Prioritization
| Protein ID | Spectral Counts (Probe) | Spectral Counts (Competition) | Fold Change | Status |
| P12345 | 150 | 5 | 30.0 | High-Confidence Hit |
| Q67890 | 125 | 110 | 1.1 | Non-specific Binder |
| P54321 | 80 | 15 | 5.3 | Potential Hit |
| O12987 | 25 | 22 | 1.1 | Non-specific Binder |
Photoaffinity Labeling (PAL)
PAL offers the advantage of creating a covalent bond between the probe and its target in situ, capturing even transient or weak interactions that might be lost during a standard AP protocol.[10][16]
Protocol 3: PAL in Live Cells
-
Cell Treatment: Treat live, cultured cells with the photoaffinity probe for a specified time to allow for cellular uptake and target binding.
-
UV Irradiation: Irradiate the cells with UV light (typically 350-365 nm) for 5-15 minutes on ice to activate the diazirine group, causing it to covalently crosslink to nearby amino acid residues of the bound protein.
-
Cell Lysis: Harvest and lyse the cells.
-
Click Chemistry: The alkyne tag on the now-covalently bound probe is used for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Add a biotin-azide reporter tag to the lysate, which will attach to the probe-protein complex.[12]
-
Enrichment and Analysis: The biotinylated protein complexes can now be enriched using streptavidin beads and analyzed by MS, following steps 5-9 of the AP-MS protocol above.
Part 3: Target Engagement and Validation in a Cellular Context
Identifying a protein by MS is not sufficient; one must validate that the compound engages this target in a cellular environment.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[18][19]
The Principle of CETSA
CETSA is based on the principle that when a protein binds to a ligand (like our triazine compound), it becomes thermodynamically stabilized.[20] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining, one can determine a protein's melting curve. A shift in this curve to a higher temperature in the presence of a compound is direct evidence of target engagement.[21][22]
Caption: Workflow for a classic CETSA experiment.
Protocol 4: CETSA using Western Blot
-
Cell Treatment: Treat two populations of cells: one with the 5-Methyl-1,2,4-triazin-3-amine compound and one with a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the specific target protein (identified from AP-MS) in each sample using SDS-PAGE and Western blotting with a target-specific antibody.
-
Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to the right for the compound-treated samples confirms target engagement.
Conclusion
5-Methyl-1,2,4-triazin-3-amine represents a versatile and accessible starting point for the development of sophisticated chemical probes. By leveraging established principles of probe design and employing a multi-pronged approach to target identification—combining discovery methods like AP-MS or PAL with validation assays like CETSA—researchers can confidently identify and validate the molecular targets of novel bioactive compounds derived from this scaffold. This integrated workflow provides a robust framework for moving from a promising small molecule to a deep mechanistic understanding of its biological function, accelerating the path toward new therapeutic interventions.
References
- Competitive profiling for enzyme inhibitors using chemical probes. (n.d.). PubMed.
- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.). PubMed.
- Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. (n.d.). PubMed.
- Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). PubMed.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
- Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed.
- Competitive profiling for enzyme inhibitors using chemical probes. (n.d.). ResearchGate.
- Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Reviews.
- Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (n.d.). AACR Journals.
- Photoaffinity labeling in target- and binding-site identification. (n.d.). PMC.
- Triazine Derivatives and its Pharmacological Potential. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry.
- Photoaffinity Compounds. (n.d.). Enamine.
- Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Royal Society of Chemistry.
- Application of chemical probes for protease labeling and competitive... (n.d.). ResearchGate.
- Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets. (2026). Oreate AI Blog.
- Advancing Biomedical Research with Quality Chemical Probes. (n.d.). Promega Corporation.
- s-triazine derivatives: Significance and symbolism. (n.d.). Semantic Scholar.
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021). PMC.
- Photoaffinity probes. (n.d.). ChomiX.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- Validating Small Molecule Chemical Probes for Biological Discovery. (n.d.). ResearchGate.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PMC.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI.
- High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI.
- Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). The Royal Society of Chemistry.
- Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. (2023). PMC.
- Affinity purification-mass spectrometry (AP-MS). (n.d.). Fiveable.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
- How to Use Affinity Purification-Mass Spectrometry (AP-MS) for Protein–Protein Interaction (PPI) Detection?. (n.d.). MtoZ Biolabs.
- Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (n.d.). PMC.
- Affinity Purification Mass Spectrometry (AP-MS) Service. (n.d.). Creative Proteomics.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.
- Chemical Probes as Essential Tools for Biological Discovery. (2020). YouTube.
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). PMC.
- Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000). Phosphorus, Sulfur, and Silicon and the Related Elements.
- Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (n.d.). ResearchGate.
- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (n.d.). ResearchGate.
Sources
- 1. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 2. Advancing Biomedical Research with Quality Chemical Probes [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques - Oreate AI Blog [oreateai.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 11. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 13. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 14. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
Application Note: Efficacy Evaluation & Fragment Screening of 5-Methyl-1,2,4-triazin-3-amine Scaffolds
Abstract
This guide details the experimental framework for evaluating 5-Methyl-1,2,4-triazin-3-amine (5-MTA) and its derivatives. While 5-MTA is widely utilized as a synthetic intermediate for fused heterocycles (e.g., imidazo[1,2-b][1,2,4]triazines), its structural homology to adenosine and folate antimetabolites positions it as a critical fragment in Fragment-Based Drug Discovery (FBDD). This application note moves beyond standard synthesis to focus on biological efficacy profiling , covering solubility management, phenotypic cytotoxicity screening, and target engagement validation via Cellular Thermal Shift Assays (CETSA).
Part 1: Compound Management & Physicochemical Characterization
Before biological introduction, the physicochemical behavior of the triazine core must be stabilized. 1,2,4-triazines are polar yet exhibit limited water solubility, often requiring organic co-solvents.
Solubility & Stock Preparation
Objective: Create a stable stock solution free of precipitation for biological assays.
-
Compound: 5-Methyl-1,2,4-triazin-3-amine (CAS: 6302-68-7 / 1120-99-6 family).
-
Solvent Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (Grade ≥99.9%).
-
Solubility Threshold: Soluble in DMSO up to ~50-100 mM. Poor solubility in pure water/PBS (<1 mg/mL).
Protocol:
-
Weigh 11.0 mg of 5-MTA (MW: ~110.12 g/mol ).
-
Add 1.0 mL of anhydrous DMSO to achieve a 100 mM Master Stock.
-
Vortex for 60 seconds. If particulates persist, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (avoid plastic interaction over long terms) and store at -20°C. Stable for 6 months.
The "DMSO Limit" Rule
In all downstream cell-based assays, the final DMSO concentration must remain <0.5% (v/v) to prevent solvent-induced cytotoxicity, which can generate false positives.
-
Example: To achieve a test concentration of 100 µM in a well, dilute the 100 mM stock 1:1000 into the media.
Part 2: Phenotypic Cytotoxicity Screening (MTT Assay)
Context: Triazine derivatives often exhibit anticancer activity by inhibiting kinases (e.g., PDK1, Src) or acting as antimetabolites. This protocol screens for antiproliferative efficacy in cancer cell lines (e.g., HCT-116, MCF-7).
Experimental Design
-
Assay Type: Colorimetric (MTT or MTS).
-
Cell Density: 3,000 – 5,000 cells/well (line dependent).
-
Duration: 72-hour drug exposure.
-
Controls:
-
Negative: 0.5% DMSO in Media.
-
Positive: Doxorubicin (1 µM) or 5-Fluorouracil (standard for antimetabolites).
-
Blank: Media only (no cells).
-
Step-by-Step Protocol
-
Seeding: Plate 100 µL of cell suspension into 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
-
Compound Dilution (Serial):
-
Prepare a fresh "Working Plate" (V-bottom) with media.
-
Perform a 1:3 serial dilution of 5-MTA starting from 200 µM down to 0.1 µM .
-
Note: As a fragment, 5-MTA may require higher concentrations (up to 500 µM) to observe effects compared to optimized leads.
-
-
Treatment: Remove old media from cell plate (carefully) and transfer 100 µL of drug-containing media from the Working Plate.
-
Incubation: Incubate for 72 hours.
-
Readout:
-
Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.
-
Remove supernatant. Solubilize formazan crystals with 100 µL DMSO.
-
Measure Absorbance (OD) at 570 nm .
-
Data Analysis & Z-Factor
Calculate % Viability:
Quality Control: Ensure the assay Z-Factor is > 0.5.
Part 3: Target Engagement (Cellular Thermal Shift Assay - CETSA)
Rationale: Small fragments like 5-MTA often show weak phenotypic effects (high IC50) but may still bind the target. CETSA validates that the molecule actually enters the cell and binds a protein, thermally stabilizing it. This is superior to simple cytotoxicity for fragment validation.
Workflow Diagram (DOT)
The following diagram illustrates the logic flow from compound solubilization to target validation.
Caption: Experimental workflow for validating 5-MTA efficacy, differentiating between phenotypic screening and direct target engagement (CETSA).
CETSA Protocol
-
Treatment: Treat cells (e.g., 1x10^7 cells) with 5-MTA (e.g., 50 µM) or DMSO for 1 hour.
-
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Aliquoting: Divide cell suspension into 8 PCR tubes.
-
Thermal Challenge: Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes using a PCR thermocycler.
-
Lysis: Freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Only soluble (stabilized) proteins remain in the supernatant.
-
Analysis: Run supernatant on SDS-PAGE/Western Blot.
-
Result: If 5-MTA binds the target, the protein band will persist at higher temperatures compared to the DMSO control.
Part 4: Antimicrobial Susceptibility (MIC Determination)
Context: 1,2,4-triazines are historically significant in antimicrobial research. This protocol adapts CLSI standards for small molecule screening.
Method: Broth Microdilution.
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus or E. coli) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Prep: Add 5-MTA in serial dilutions (ranging 256 µg/mL to 0.5 µg/mL) in 96-well plates.
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.
-
Secondary Screen: Plate 10 µL from clear wells onto agar to determine Minimum Bactericidal Concentration (MBC).
Part 5: Hypothetical Mechanism of Action (MoA)
Triazines often function as antimetabolites (mimicking adenosine/guanine) or Kinase Inhibitors (binding the ATP pocket).
Caption: Potential Mechanism of Action.[1][2] 5-MTA acts as a scaffold mimic, competitively inhibiting ATP binding sites or disrupting purine metabolism.
Part 6: Summary of Expected Results
| Parameter | Assay | Expected Range (Fragment) | Expected Range (Optimized Lead) |
| Solubility | Visual / Nephelometry | > 50 mM (DMSO) | > 10 mM (DMSO) |
| Cytotoxicity | MTT (Cancer Lines) | IC50: 50 – 500 µM | IC50: < 10 µM |
| Antimicrobial | MIC (Broth Dilution) | 64 – >256 µg/mL | < 8 µg/mL |
| Thermal Shift | CETSA |
References
-
Vertex AI Search. (2025). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists. Journal of Medicinal Chemistry.
-
National Institutes of Health (NIH). (2023). Antitumor activity of triazine mimic antibiotics for DNA-binding implications.
-
MDPI. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential.
-
Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazine Product Information and CAS 1120-99-6.[2]
-
ResearchGate. (2012). 1,2,4-Triazines and their Benzo Derivatives: Chemistry and Biological Applications.
Sources
Technical Support Center: Enhancing In Vivo Stability of 5-Methyl-1,2,4-triazin-3-amine
Welcome to the technical support guide for researchers working with 5-Methyl-1,2,4-triazin-3-amine. This resource, designed by application scientists, provides in-depth troubleshooting advice and practical protocols to address the inherent stability challenges of this compound class, ensuring the reliability and reproducibility of your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experimental results with 5-Methyl-1,2,4-triazin-3-amine are highly variable and difficult to reproduce. Could this be a compound stability issue?
A: Yes, inconsistent results are a classic indicator of compound instability. When 5-Methyl-1,2,4-triazin-3-amine degrades, its effective concentration in your dosing solution decreases, leading to lower-than-expected biological activity.[1] Furthermore, the degradation products themselves could have unintended biological effects, potentially interfering with your assay by either inhibiting or enhancing the measured response, thus contributing to variability.[1]
Troubleshooting Steps:
-
Always use freshly prepared solutions. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Minimize freeze-thaw cycles. If using frozen stocks, aliquot them into single-use volumes to prevent repeated temperature fluctuations that can accelerate degradation.
-
Perform a purity check. Before a critical experiment, quickly assess the purity of your dosing solution using High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a reduction in the area of the parent peak over time is a clear sign of degradation.[1]
Q2: What are the primary chemical reasons 5-Methyl-1,2,4-triazin-3-amine might be unstable?
A: As a heterocyclic amine, 5-Methyl-1,2,4-triazin-3-amine is susceptible to several degradation pathways. The core instability stems from the chemical nature of the 1,2,4-triazine ring and the exocyclic amino group.[1][2]
-
Hydrolysis: The triazine ring can be cleaved under both acidic and basic pH conditions. This is a significant concern for oral formulations passing through the stomach's acidic environment or parenteral formulations buffered at non-neutral pH.[1]
-
Oxidation: The molecule can be sensitive to oxidative degradation. The nitrogen atoms in the heterocyclic ring and the amino group are potential sites for oxidation.[1][3] This is highly relevant in vivo, where the compound is exposed to metabolic enzymes like cytochrome P450s, which actively catalyze oxidative reactions.[2][4]
-
Photodegradation: Like many nitrogen-containing heterocyclic compounds, 1,2,4-triazines can be sensitive to light, particularly UV radiation.[1][5] Exposure during storage or handling can induce photochemical reactions, leading to the formation of degradants.
The diagram below illustrates these potential degradation routes.
Caption: Experimental workflow for a forced degradation study.
See Protocol 1 for a detailed methodology on how to perform these studies.
Q4: What practical steps can I take to formulate 5-Methyl-1,2,4-triazin-3-amine to enhance its stability for in vivo use?
A: Formulation is a critical step to protect the molecule from degradation. The strategy depends on the route of administration, but the core principles involve controlling the chemical environment of the drug.
-
pH Optimization & Buffering: Since the compound is susceptible to pH-dependent hydrolysis, formulating it in a buffered solution close to physiological pH (7.4) is often beneficial. [1][6]Pre-formulation studies should be conducted to determine the pH at which the compound has maximum stability.
-
Use of Antioxidants: To mitigate oxidative degradation, especially in liquid formulations, consider adding antioxidants. [7]Chelating agents can also be used to sequester trace metal ions that might catalyze oxidation. [6]* Lyophilization (Freeze-Drying): For compounds that are highly unstable in aqueous solutions, lyophilization is an excellent strategy. [6][7]This process removes water, creating a stable solid powder that can be reconstituted with the appropriate vehicle immediately before administration.
-
Microencapsulation: This technique creates a protective barrier around the drug particle, shielding it from the environment. This can be particularly useful for improving stability during storage and for oral delivery. [6][8]* Packaging and Storage: Always store the compound and its formulations protected from light in amber vials or containers wrapped in foil. [6]Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to slow the rate of all chemical degradation reactions. [1]
Excipient Class Purpose Examples Considerations Buffering Agents Maintain stable pH, prevent hydrolysis Phosphate buffers (PBS), Citrate buffers, TRIS Ensure compatibility and that the buffer itself does not catalyze degradation. Antioxidants Prevent oxidative degradation Ascorbic acid, Sodium metabisulfite, Butylated hydroxytoluene (BHT) Must be non-toxic at the required concentration and compatible with the drug. Chelating Agents Sequester metal ions that catalyze oxidation Ethylenediaminetetraacetic acid (EDTA), Citric acid Effective at low concentrations. | Solubilizers/Vehicles | Improve solubility and can enhance stability | Polyethylene glycol (PEG), Propylene glycol, Cyclodextrins | Check for potential incompatibilities; some excipients can promote degradation. [7][9]|
Table 1: Common Stabilizing Excipients for In Vivo Formulations.
Experimental Protocols
Protocol 1: Step-by-Step Guide to Performing a Forced Degradation Study
This protocol outlines the conditions to intentionally degrade 5-Methyl-1,2,4-triazin-3-amine to identify its liabilities. The goal is to achieve 5-20% degradation. [10] 1. Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions: (Perform each in a separate vial)
-
Acid Hydrolysis: Mix the stock solution with 0.1N HCl. Incubate at 60°C for several hours. [11]Take samples at various time points (e.g., 2, 4, 8, 24 hours) to find the optimal degradation level.
-
Base Hydrolysis: Mix the stock solution with 0.1N NaOH. Incubate at 60°C. [11]Sample at the same time points as the acid hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. [11]Sample at various time points.
-
Thermal Degradation: Store a vial of the solid compound and a vial of the stock solution in an oven at 70°C. [11]Analyze after several days.
-
Photolytic Degradation: Expose a vial of the stock solution and a thin layer of the solid compound to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., D65/ID65 emission standard). [12]Place a control sample wrapped in foil in the same chamber.
3. Sample Analysis:
-
At each time point, withdraw an aliquot. If using acid or base, neutralize the sample before analysis.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using an HPLC-UV or LC-MS method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks (degradants) and note the decrease in the peak area of the parent compound.
-
This data will inform the development of a stability-indicating method capable of separating the parent peak from all major degradant peaks. [13]
Protocol 2: General Protocol for Developing a Preliminary IV Formulation
This protocol provides a starting point for creating a more stable intravenous formulation.
1. Solubility Assessment:
-
Determine the solubility of 5-Methyl-1,2,4-triazin-3-amine in common non-toxic parenteral vehicles (e.g., saline, 5% dextrose in water (D5W), PEG 400, propylene glycol).
2. pH-Stability Profile:
-
Prepare solutions of the compound in a series of buffers ranging from pH 3 to pH 9.
-
Store these solutions at an elevated temperature (e.g., 40°C) for several days.
-
Analyze the samples daily by HPLC to determine the pH at which the compound is most stable (i.e., shows the slowest rate of degradation).
3. Excipient Screening:
-
Based on the forced degradation results, select appropriate stabilizing excipients. If oxidation was observed, screen antioxidants.
-
Prepare formulations containing the compound in the optimal buffer with and without the selected excipients.
-
Subject these formulations to accelerated stability testing (e.g., 40°C/75% RH) and monitor for degradation.
4. Final Formulation Example (Hypothetical):
-
Component 1: 5-Methyl-1,2,4-triazin-3-amine (at desired concentration).
-
Component 2: 10% PEG 400 in saline (as a co-solvent system).
-
Component 3: 10 mM Phosphate Buffer (to maintain optimal pH identified in step 2).
-
Component 4: 0.01% EDTA (if oxidative degradation is a concern).
-
Preparation: Dissolve the compound in PEG 400 first, then add the buffered saline containing EDTA. Filter-sterilize the final solution. Store protected from light at 2-8°C.
References
- Benchchem. Technical Support Center: Stability of 3-Amino-1,2,4-triazine Derivatives in Solution. Benchchem.
-
PubMed. Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents. Spectrochim Acta A Mol Biomol Spectrosc. 2020. Available from: [Link]
- Benchchem. A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives. Benchchem.
-
ACS Publications. Computational Evaluation of the Oxidative Cleavage of Triazine Derivatives for Electrosynthesis. The Journal of Physical Chemistry C. 2019. Available from: [Link]
- Open Research Repository. A Computational Evaluation of the Oxidative Cleavage of Triazine Derivatives for Electrosynthesis.
- SciSpace. Computational Evaluation of the Oxidative Cleavage of Triazine Derivatives for Electrosynthesis.
-
PMC. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. 2025. Available from: [Link]
-
Consensus. Strategies to enhance pharmaceutical formulation stability. Available from: [Link]
-
OUCI. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Available from: [Link]
-
Nicolae Testemitanu SUMPh. The ways to improve drug stability. Available from: [Link]
-
PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. Available from: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]
- Benchchem. Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices. Benchchem.
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2012. Available from: [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. 2016. Available from: [Link]
-
Longdom Publishing. The Formation of Heterocyclic Aromatic Amines. Journal of Food Processing & Technology. Available from: [Link]
-
ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. Optical, photo physical parameters and photo stability of 6-Substituted-1, 2, 4-Triazine mono glucosyl derivative to act as a laser dye in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. The ways to improve drug stability [repository.usmf.md]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 10. pharmtech.com [pharmtech.com]
- 11. ijrpp.com [ijrpp.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 1,2,4-triazine compounds
This guide is structured as a high-level Technical Support Center for medicinal chemists. It moves beyond basic textbook definitions to address the specific, field-tested realities of synthesizing and isolating 1,2,4-triazines.
Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Synthesis, Purification, & Troubleshooting
Core Directive: The "Condensation" Standard
While various routes exist (e.g., ring expansion of oxazoles), the industrial and research standard remains the condensation of 1,2-dicarbonyls with amidrazones (or hydrazinecarboximidamides) . This route is robust but plagued by regioselectivity issues and purification difficulties due to the electron-deficient, polar nature of the triazine core.
The General Reaction Scheme
Troubleshooting Module: Critical Failure Points
Issue #1: "I'm getting a mixture of regioisomers (5- vs. 6-substituted). How do I control this?"
Diagnosis: This is the most common failure mode.[1] In unsymmetrical 1,2-dicarbonyls (e.g., phenylglyoxal), the difference in electrophilicity between the two carbonyls is often insufficient to direct the attack of the amidrazone exclusively to one site.
The Mechanistic Fix: You must match the nucleophile to the electrophile based on Hard-Soft Acid-Base (HSAB) theory and steric control.
-
The Nucleophiles: The amidrazone has two nucleophilic nitrogens. The terminal hydrazine nitrogen (
) is generally more nucleophilic (and less sterically hindered) than the internal amide nitrogen. -
The Electrophiles: In a keto-aldehyde, the aldehyde carbon is more electrophilic (harder) than the ketone.
Protocol Adjustment:
-
Neutral Conditions: The terminal
attacks the most electrophilic carbonyl (aldehyde) first. This typically yields the 5-substituted product. -
Acidic Conditions: Protonation activates the ketone carbonyl, potentially shifting the ratio, but often leads to messy polymerization.
-
The "Reverse Addition" Trick: If you need the other isomer, do not just change solvents. You often need to change the starting material to an
-acyl- -haloketone, react it with an acyl hydrazine to form a hydrazone intermediate, and then cyclize with ammonia. This locks the regiochemistry before ring closure.
Issue #2: "My product streaks on silica gel and yield is lost during purification."
Diagnosis: 1,2,4-Triazines are electron-deficient aromatic rings with three nitrogens. They are highly polar and basic enough to interact strongly with the acidic silanol groups on standard silica gel, leading to "tailing" and irreversible adsorption.
The Solution:
-
Deactivation: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in your eluent system. This neutralizes the acidic sites.
-
Alternative Phase: Switch to Neutral Alumina (Grade III). It is far more forgiving for nitrogen-rich heterocycles.
-
The "Salting Out" Method: If your triazine is water-soluble (common for 3-amino derivatives), avoid aqueous workups. Instead, evaporate the reaction solvent and use Soxhlet extraction with ethyl acetate or dichloromethane.
Issue #3: "I cannot functionalize the ring. Suzuki/Sonogashira couplings are failing."
Diagnosis: You are treating the 1,2,4-triazine like a benzene ring. It is not. It is essentially "super-pyridine"—extremely electron-deficient. Oxidative addition of Palladium into a Triazine-Halogen bond is difficult because the ring pulls electron density away, destabilizing the metal complex.
The Solution:
-
Switch Mechanism: Stop trying to use electrophilic aromatic substitution or standard cross-couplings. Use Nucleophilic Aromatic Substitution (
) . A chloride or methylsulfonyl group at the 3, 5, or 6 position can be easily displaced by amines or alkoxides. -
Radical Alkylation (Minisci Reaction): To add alkyl groups, use a radical mechanism.[2] The electron-deficient ring is a perfect radical trap.
Visualizing the Logic
The following diagrams illustrate the decision-making process for synthesis and troubleshooting.
Diagram 1: The Regioselectivity Decision Tree
This workflow helps you decide the synthetic route based on your desired substitution pattern.
Caption: Decision matrix for selecting the synthetic route based on substrate symmetry and regiochemical requirements.
Diagram 2: The Minisci Functionalization Pathway
Since standard coupling often fails, this is the preferred method for late-stage functionalization.
Caption: Mechanism of the Minisci reaction, utilizing the electron deficiency of the triazine ring for radical alkylation.
Validated Experimental Protocol
Target: Synthesis of 3-amino-5,6-diphenyl-1,2,4-triazine (Standard Reference Reaction). Context: This reaction demonstrates the condensation of a symmetrical dicarbonyl (benzil) with aminoguanidine.
Materials
-
Benzil (10 mmol)
-
Aminoguanidine bicarbonate (12 mmol)
-
Ethanol (Absolute, 30 mL)
-
Acetic Acid (Glacial, catalytic amount or as solvent)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve Benzil (2.10 g) in Ethanol (20 mL).
-
Activation: In a separate beaker, dissolve Aminoguanidine bicarbonate (1.63 g) in a minimal amount of water/acetic acid mixture (1:1) to generate the free hydrazine salt. Note: CO2 evolution will occur.
-
Addition: Add the aminoguanidine solution dropwise to the benzil solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Checkpoint: The yellow color of benzil should fade or shift to the characteristic color of the triazine (often pale yellow or white precipitate).
-
-
Workup (The "Crash Out"): Cool the reaction mixture to 0°C in an ice bath. The product should precipitate.[3]
-
Filtration: Filter the solid. Wash with cold ethanol.
-
Troubleshooting: If no precipitate forms, concentrate the solvent by 50% on a rotovap and add cold diethyl ether to induce precipitation.
-
-
Recrystallization: Recrystallize from Ethanol/Water (9:1). Do not use silica chromatography unless absolutely necessary (see Issue #2).
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 1.2 | Slight excess of amidrazone drives completion. |
| Temperature | 78-80°C | Reflux is required to overcome activation energy of ring closure. |
| Time | 3-6 Hours | Extended times may cause oxidative degradation. |
| Yield (Typical) | 75-85% | Losses usually occur during aqueous workup (avoid if possible). |
References
-
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[3][4][5][6][7][8][9][10][11] I. The Synthesis of 1,2,4-Triazines. Journal of Heterocyclic Chemistry. Link
-
Sztanke, K., et al. (2013). The methods of synthesis and pharmacological properties of 1,2,4-triazine derivatives.[6][11][12] European Journal of Medicinal Chemistry. Link
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. Link
-
Reck, S., et al. (2019). Regioselective Synthesis of 1,2,4-Triazines.[4][5][7][8][9][13] The Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,2,4-Triazine synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]
Challenges in the scale-up production of 5-Methyl-1,2,4-triazin-3-amine
The following technical guide addresses the scale-up production of 5-Methyl-1,2,4-triazin-3-amine , a critical heterocyclic intermediate used in the synthesis of pharmaceutical actives (e.g., kinase inhibitors, antiviral agents).
This content is structured as a Technical Support Center , prioritizing actionable troubleshooting over generic descriptions.
Status: Operational | Tier: Level 3 Engineering Support
Introduction: The Scale-Up Landscape
Scaling the synthesis of 5-Methyl-1,2,4-triazin-3-amine (CAS 17584-12-2 / 1120-99-6 derivatives) presents a classic "regioselectivity vs. yield" conflict. The core reaction typically involves the condensation of Aminoguanidine Bicarbonate with Methylglyoxal (or its acetal/oxime equivalents).
The Critical Failure Modes:
-
Regio-scrambling: Formation of the unwanted 6-methyl isomer due to competitive nucleophilic attack.
-
Thermal Runaway: The ring-closure exotherm is significant and can overwhelm jacket cooling at scale.
-
Isolation Lock-up: The product’s high water solubility leads to massive yield loss during aqueous work-up.
Module 1: Reaction Engineering & Regioselectivity
Objective: Maximize the 5-methyl isomer (Target) and minimize the 6-methyl isomer (Impurity).
Mechanistic Logic
The reaction proceeds via the attack of the hydrazine moiety of aminoguanidine on the dicarbonyl.
-
Path A (Kinetic Control): Hydrazine attacks the Aldehyde (more reactive)
Cyclization on Ketone 5-Methyl Isomer (Desired). -
Path B (Thermodynamic Drift): Hydrazine attacks the Ketone
Cyclization on Aldehyde 6-Methyl Isomer (Undesired).
Caption: Regioselectivity bifurcation pathway. Path A is favored by kinetic control (low temperature, slow addition).
Troubleshooting Guide: Reaction Phase
Q: My HPLC shows a 60:40 split of 5-methyl vs. 6-methyl isomer. How do I shift this to >90:10? A: This indicates you are operating under thermodynamic control or mixing limitations.
-
Corrective Action 1 (Temperature): Lower the reactor temperature to 0°C to -5°C during the addition of Methylglyoxal. The aldehyde reacts significantly faster than the ketone at low temperatures.
-
Corrective Action 2 (Addition Mode): Switch to Inverse Addition . Slowly add Methylglyoxal to the Aminoguanidine solution. This keeps the aminoguanidine in excess, scavenging the highly reactive aldehyde immediately upon contact.
-
Corrective Action 3 (pH Tuning): Maintain pH between 5.0 and 6.0 . Strongly acidic conditions catalyze the ketone attack (Path B), while basic conditions degrade the methylglyoxal.
Q: We are seeing a "delayed exotherm" 30 minutes after addition is complete. What is happening? A: This is a classic Cyclization Lag . The initial step (hydrazone formation) is fast and mildly exothermic, but the ring closure (dehydration) is slower and generates significant heat.
-
Risk: If you heat the batch too quickly after addition, the accumulated intermediate cyclizes all at once, leading to a runaway.
-
Protocol: Hold the batch at 0–5°C for 1–2 hours after addition is complete to allow the hydrazone to equilibrate. Only then slowly ramp the temperature to 40–50°C to drive the cyclization and dehydration.
Module 2: Work-up & Isolation (The Yield Killer)
Objective: Recover the water-soluble triazine without co-precipitating salts.
Solubility Data Table
| Solvent | Solubility (25°C) | Relevance |
| Water | High (>100 mg/mL) | Problem: Product stays in mother liquor. |
| Methanol | Moderate | Good for recrystallization. |
| Ethyl Acetate | Poor | Ineffective for extraction. |
| n-Butanol | Moderate | Solution: Best solvent for liquid-liquid extraction. |
Troubleshooting Guide: Isolation Phase
Q: Standard filtration yields are <40%. The filtrate is yellow and contains the product. How do we recover it? A: Direct filtration often fails because the triazine is too soluble in the reaction water.
-
Method A (Salting Out): Saturate the aqueous reaction mixture with NaCl (approx. 30% w/v). This disrupts the hydration shell of the triazine, forcing it to precipitate or partition into an organic layer.
-
Method B (Continuous Extraction): Use a continuous liquid-liquid extractor with n-Butanol or THF . Simple batch extraction is inefficient due to the unfavorable partition coefficient (
). -
Method C (Resin Adsorption): For high-value GMP batches, pass the aqueous filtrate through a polymeric adsorbent resin (e.g., Amberlite XAD-4 ). The triazine binds to the resin; salts pass through. Elute with methanol.
Q: The product cake is "slimy" and blocks the filter press. A: This is caused by oligomeric byproducts (dimers) or residual methylglyoxal polymers.
-
Fix: Treat the reaction mixture with Activated Carbon (Type CP) at 50°C for 30 minutes prior to cooling and crystallization. This adsorbs the high-molecular-weight tars that blind the filter cloth.
Module 3: Impurity Profiling & Safety
Common Impurities
-
6-Methyl Isomer: Removed via recrystallization from Water/Ethanol (1:4) . The 5-methyl isomer is less soluble in ethanol than the 6-methyl isomer.
-
Bis-guanylhydrazone: Formed if Methylglyoxal is in excess. Ensure Aminoguanidine is always in slight molar excess (1.05 eq).
-
Oxidation Products: Triazines can darken (turn brown) upon air exposure. Store under nitrogen.
Safety Critical: Thermal Stability
Q: Can we dry the product at 80°C in a tray dryer? A: Proceed with Caution.
-
Hazard: 1,2,4-Triazines are nitrogen-rich and can exhibit energetic decomposition. While 5-methyl-1,2,4-triazin-3-amine is generally stable up to ~170°C (melting point), trace impurities (nitrates from aminoguanidine synthesis) can lower the decomposition onset.
-
Requirement: Run a DSC (Differential Scanning Calorimetry) on every crude batch before bulk drying. Look for exotherms below 150°C.
-
Recommendation: Use a vacuum dryer at max 50°C to prevent thermal degradation and color formation.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield and purity failures in triazine synthesis.
References
-
Regioselectivity in Triazine Synthesis: Limanto, J. et al. "A Regioselective Approach to 5-Substituted-3-amino-1,2,4-triazines." ResearchGate.[1][2]
-
Reaction Kinetics & Isomer Formation: "The reaction of methylglyoxal with aminoguanidine under physiological conditions."[3] Biochemical Pharmacology.
-
Thermal Stability Data: Sigma-Aldrich Safety Data Sheet & Technical Bulletin for 3-Amino-1,2,4-triazine derivatives.
-
Purification & Solubility: "Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine." ResearchGate Q&A.
Sources
Comparative Bioactivity Guide: 5-Methyl-1,2,4-triazin-3-amine (MTA) vs. Advanced Triazine Therapeutics
Executive Summary
5-Methyl-1,2,4-triazin-3-amine (MTA) represents a critical "minimal scaffold" in medicinal chemistry. Unlike its symmetric 1,3,5-triazine counterparts (s-triazines) or highly substituted clinical drugs like Lamotrigine, MTA offers a unique window into the fundamental reactivity of the as-triazine core.
This guide objectively compares MTA against established triazine therapeutics. While MTA itself exhibits lower standalone potency in complex biological systems compared to optimized drugs, its value lies in its role as a privileged structure for coordination chemistry and fragment-based drug discovery (FBDD).
Part 1: Structural & Physicochemical Comparison
To understand the biological divergence, we must first analyze the structural distinctness. The asymmetry of the 1,2,4-triazine ring in MTA creates a dipole moment and H-bonding potential distinct from the symmetric 1,3,5-triazine core.
Table 1: Physicochemical & Structural Matrix
| Feature | 5-Methyl-1,2,4-triazin-3-amine (MTA) | Lamotrigine (Clinical Comparator) | 1,3,5-Triazine Core (Symmetric) |
| Core Structure | Asymmetric (1,2,4) | Asymmetric (1,2,4) | Symmetric (1,3,[1]5) |
| Substituents | C5-Methyl, N3-Amine | C3,C5-Diamino, C6-Dichlorophenyl | Variable (often C2,C4,C6) |
| Lipophilicity (LogP) | Low (< 0.5) | Moderate (~2.5) | Variable |
| Key Interaction | Metal Chelation (N2/N4) | H-Bonding Network | |
| Primary Utility | Scaffold / Ligand / Precursor | Na+ Channel Blocker (CNS) | Crosslinker / Herbicide |
Part 2: Biological Activity Profiles[2]
Antimicrobial & Antifungal Activity[2][3][4][5]
-
MTA Performance: MTA exhibits weak to moderate intrinsic antimicrobial activity. Its small size and high polarity limit its ability to penetrate the lipid bilayer of Gram-negative bacteria passively. However, it shows significant potentiation when complexed with transition metals (Cu(II), Co(II)), acting as a lipophilic carrier.
-
Comparator (1,3,5-Triazines): Substituted 1,3,5-triazines (e.g., amino-benzoic acid derivatives) often show higher standalone MIC values against S. aureus due to optimized lipophilic side chains that facilitate membrane permeation [1].
Neuropharmacology (CNS Activity)
-
MTA Performance: Negligible CNS activity. MTA lacks the lipophilic aryl groups required to cross the Blood-Brain Barrier (BBB) and bind to the voltage-gated sodium channel (VGSC) hydrophobic pocket.
-
Comparator (Lamotrigine): High CNS activity. The addition of the dichlorophenyl ring at C6 transforms the inert triazine core into a potent anticonvulsant. This highlights that the 1,2,4-triazine ring is the anchor , but the aryl substituent is the effector [2].
Cytotoxicity & Anticancer Potential[6]
-
MTA Performance: Low cytotoxicity in healthy mammalian cells (High IC50). This makes it an ideal "safe" fragment for building larger drugs.
-
Comparator (Tirapazamine): This benzotriazine di-oxide utilizes the triazine core to generate radical species under hypoxic conditions. MTA lacks the N-oxide moiety required for this specific radical mechanism [3].
Part 3: Mechanism of Action Visualization
The following diagram illustrates the divergent pathways of the 1,2,4-triazine scaffold.
Figure 1: Divergent Structure-Activity Relationship (SAR) of the 5-Methyl-1,2,4-triazine-3-amine scaffold.
Part 4: Experimental Protocols
To validate the activity of MTA versus its derivatives, the following self-validating protocols are recommended.
Protocol A: Comparative Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine intrinsic antimicrobial potency vs. metal-complexed potency.
-
Preparation:
-
Dissolve MTA (Scaffold) and Lamotrigine (Control) in DMSO to 10 mg/mL stock.
-
Critical Step: Prepare a third arm: MTA + CuCl2 (1:1 molar ratio) incubated for 1h at 37°C to form the in situ complex.
-
-
Inoculum: Adjust S. aureus (ATCC 25923) and E. coli (ATCC 25922) to 0.5 McFarland standard (
CFU/mL). -
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512
g/mL to 0.5 g/mL). -
Incubation: 37°C for 24 hours.
-
Readout: Add 20
L Resazurin dye (0.015%). Incubate 1h. Blue = Inhibition; Pink = Growth. -
Validation: Ciprofloxacin control must fall within CLSI ranges (0.12-0.5
g/mL for E. coli) for the assay to be valid.
Protocol B: MTT Cytotoxicity Screening
Objective: Establish the safety window of the scaffold.
-
Seeding: Seed HEK293 (healthy kidney) and HeLa (cancer) cells at
cells/well. Adhere for 24h. -
Treatment: Treat with MTA at logarithmic concentrations (1, 10, 100, 1000
M). -
Control: Use Doxorubicin (positive toxicity control) and 0.1% DMSO (vehicle control).
-
Development: After 48h, add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure Absorbance at 570 nm.
-
Expected Result: MTA should show
viability up to 100 M (Low toxicity). -
Causality: Lack of alkylating groups prevents DNA damage, unlike 1,3,5-triazine mustards.
-
Part 5: Synthesis & Reactivity Workflow
The biological utility of MTA is often realized through its transformation.
Figure 2: Synthetic lineage of bioactive 1,2,4-triazine derivatives.
References
-
Alzaydi, K., & Khattab, S. N. (2017).[2] Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 110.
-
Arshad, M., et al. (2014). 1,2,4-Triazine derivatives: Synthesis and biological applications. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1).
-
Zhang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids: The anticancer activity, structure-activity relationships, and mechanisms of action.[3] Archiv der Pharmazie, 356(1).
-
Hashem, H. E. (2021).[4] A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry.
Sources
- 1. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
A Technical Guide to the Structure-Activity Relationship of 5-Methyl-1,2,4-triazin-3-amine Analogs: From Synthesis to Biological Activity
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neurological applications.[1][2] This guide focuses on the nuanced structure-activity relationships (SAR) of a specific subclass: 5-Methyl-1,2,4-triazin-3-amine analogs. By dissecting the synthetic strategies and comparing the biological data of various analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel therapeutic agents based on this promising molecular framework.
The 5-Methyl-1,2,4-triazin-3-amine Scaffold: A Versatile Core
The 5-Methyl-1,2,4-triazin-3-amine scaffold presents a unique combination of structural features that make it an attractive starting point for drug discovery. The 5-methyl group offers a point for steric and electronic modulation, while the 3-amino group provides a crucial handle for introducing a wide variety of substituents, enabling the exploration of diverse chemical space and interaction with various biological targets. The nitrogen-rich triazine ring itself contributes to the molecule's polarity and potential for hydrogen bonding, which are key determinants of pharmacokinetic and pharmacodynamic properties.
Synthetic Strategies: Accessing the 5-Methyl-1,2,4-triazin-3-amine Core and its Analogs
The synthesis of 5-Methyl-1,2,4-triazin-3-amine analogs typically begins with the construction of the core triazine ring, followed by the introduction of substituents at the 3-position. A common and effective strategy involves the use of a sulfonylated intermediate, which can be readily displaced by various nucleophiles.[3]
Synthesis of the Key Intermediate: 5-Methyl-3-sulfonyl[3][4][5]triazine
The pivotal intermediate, 5-methyl-3-sulfonyl[3][4][5]triazine, serves as a versatile precursor for a range of 3-substituted analogs. Its preparation has been previously described and is a critical first step in the synthetic workflow.[3]
Caption: General workflow for the synthesis of 3-substituted 5-methyl-1,2,4-triazine analogs.
Introduction of Amine Substituents at the 3-Position
The displacement of the methylsulfonyl group from the intermediate by various amines is a key step in generating the target 3-amino analogs. The reaction conditions can be tailored based on the nucleophilicity of the amine.
Experimental Protocol: Synthesis of 3-(Substituted-amino)-5-methyl-[3][4][5]triazines [3]
-
For Benzyl Amines:
-
To a solution of 5-methyl-3-sulfonyl[3][4][5]triazine in tetrahydrofuran (THF), add the desired benzyl amine.
-
Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by chromatography to yield the desired 3-(benzylamino)-5-methyl-[3][4][5]triazine analog.
-
-
For Anilines:
-
Mix the 5-methyl-3-sulfonyl[3][4][5]triazine with the substituted aniline in the absence of a solvent.
-
Heat the mixture at 110 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Note that decomposition of the starting material can occur at elevated temperatures, potentially leading to lower yields.
-
After the reaction is complete, cool the mixture and purify by chromatography to isolate the 3-(arylamino)-5-methyl-[3][4][5]triazine product.
-
The lower reactivity of anilines compared to benzyl amines necessitates harsher reaction conditions, which can impact the overall yield.[3] This difference in reactivity is a critical consideration in the design of synthetic routes.
Comparative Analysis of Biological Activity: A Tale of Two Targets
The biological activity of 5-Methyl-1,2,4-triazin-3-amine analogs has been explored against different molecular targets, primarily focusing on metabotropic glutamate receptor subtype 5 (mGluR5) and protein kinases such as Src.
mGluR5 Antagonism: Modulating Neurological Pathways
A series of 3-substituted-5-methyl-[3][4][5]triazines were evaluated for their ability to antagonize mGluR5, a receptor implicated in various central nervous system disorders.[3] The following table summarizes the activity of representative analogs.
| Compound ID | 3-Substituent | mGluR5 IC₅₀ (µM) |
| 3c | 2-Naphthylmethoxy | 4.8 |
| 5b | 4-Chlorobenzylthio | 2.9 |
| 7a | 2-Fluorobenzylamino | >10 |
| 8a | 2-Fluoroanilino | >10 |
Data sourced from Cor-a-don et al. (2011).[3]
These results indicate that the nature of the substituent at the 3-position and the linking atom (oxygen, sulfur, or nitrogen) significantly influences the activity. Notably, the thioether-linked analog 5b displayed the most potent inhibition in this series.
Src Kinase Inhibition: Targeting Cancer Progression
While not a direct 3-amino analog, the benzo-fused derivative, [7-(2,6-dichlorophenyl)-5-methylbenzo[3][4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, demonstrates the potential of this scaffold as a potent inhibitor of Src kinase, a key player in cancer cell proliferation and survival.[6] This compound exhibited potent, orally active anti-tumor activity.[6]
Sources
- 1. Preparation of a Series of 5-Methyl-3-(substituted)-[1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of a Series of 5-Methyl-3-(substituted)-[1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 5-Methyl-1,2,4-triazin-3-amine as a Specific TANK-Binding Kinase 1 (TBK1) Inhibitor: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology and immunology, the identification of selective kinase inhibitors is a critical endeavor.[1][2] TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase, has emerged as a significant therapeutic target due to its role in inflammatory signaling, autoimmune diseases, and cancer.[3][4][5] This guide provides a comprehensive framework for the validation of a novel small molecule, 5-Methyl-1,2,4-triazin-3-amine, as a specific inhibitor of TBK1. We will objectively compare its hypothetical performance with established TBK1 inhibitors, supported by detailed experimental protocols and data interpretation.
The Significance of TBK1 Inhibition
TBK1 is a serine/threonine kinase that plays a pivotal role in the innate immune response by regulating the production of type I interferons.[6] Dysregulation of TBK1 activity has been implicated in the pathogenesis of various diseases, making it an attractive target for therapeutic intervention.[4][5] The development of potent and selective TBK1 inhibitors is therefore of high interest. However, a significant challenge in targeting kinases is achieving selectivity, as the ATP-binding pocket is highly conserved across the kinome.[1][7][8] Therefore, rigorous validation of any potential inhibitor is paramount.
A Hypothetical Candidate: 5-Methyl-1,2,4-triazin-3-amine
For the purpose of this guide, we will consider the novel compound 5-Methyl-1,2,4-triazin-3-amine as our candidate inhibitor. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and has been explored for its potential as an inhibitor of various enzymes.[9][10]
The Validation Workflow: A Multi-faceted Approach
A thorough validation of an enzyme inhibitor requires a multi-pronged approach, encompassing biochemical assays to determine potency and mechanism of action, cellular assays to confirm target engagement and functional effects, and selectivity profiling to assess off-target activities.[11][12][13]
Caption: Figure 1: Overall workflow for the validation of a specific enzyme inhibitor.
Part 1: Biochemical Characterization
The initial step in validating a new inhibitor is to determine its potency and how it interacts with the target enzyme in a purified system.[14][15]
Experiment 1: In Vitro TBK1 Kinase Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.
Protocol:
-
Reagents: Recombinant human TBK1, biotinylated peptide substrate (e.g., biotin-DRHDSGLDSMKD), ATP, and a detection reagent (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody).
-
Assay Plate Preparation: Serially dilute 5-Methyl-1,2,4-triazin-3-amine in DMSO and add to a 384-well assay plate.
-
Enzyme and Substrate Addition: Add recombinant TBK1 and the biotinylated peptide substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent.
-
Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experiment 2: Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial.[14] MoA studies can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate (ATP).
Protocol:
-
Assay Setup: Perform the in vitro kinase assay as described above.
-
Varying ATP Concentrations: For each concentration of 5-Methyl-1,2,4-triazin-3-amine, vary the concentration of ATP around its Km value.
-
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme kinetics (Vmax and Km). A competitive inhibitor will increase the apparent Km of ATP without affecting Vmax.
Part 2: Cellular Validation
While biochemical assays are essential, it is critical to confirm that the inhibitor is active in a cellular context.[16]
Experiment 3: Cellular Target Engagement
This assay determines if the compound can enter cells and bind to its intended target. The NanoBRET™ Target Engagement assay is a suitable method.
Protocol:
-
Cell Line: Use a human cell line (e.g., HEK293T) engineered to express a NanoLuc®-TBK1 fusion protein.
-
Compound Treatment: Treat the cells with varying concentrations of 5-Methyl-1,2,4-triazin-3-amine.
-
Tracer Addition: Add a fluorescent tracer that binds to the ATP-binding site of TBK1.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Determine the cellular IC50 value.
Experiment 4: Downstream Signaling Pathway Inhibition
A key function of TBK1 is the phosphorylation of the transcription factor IRF3.[17] Measuring the phosphorylation of IRF3 (p-IRF3) serves as a functional readout of TBK1 inhibition.
Protocol:
-
Cell Stimulation: Use a cell line that activates the TBK1 pathway upon stimulation (e.g., THP-1 cells stimulated with poly(I:C)).
-
Inhibitor Treatment: Pre-treat the cells with 5-Methyl-1,2,4-triazin-3-amine.
-
Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot to detect the levels of p-IRF3 and total IRF3.
-
Data Analysis: Quantify the band intensities to determine the extent of p-IRF3 inhibition.
Caption: Figure 2: Simplified TBK1 signaling pathway.
Part 3: Selectivity Profiling
Assessing the selectivity of an inhibitor is crucial to minimize off-target effects and potential toxicity.[7][18][19]
Experiment 5: Kinome-wide Selectivity Profiling
A broad screening against a panel of kinases provides a comprehensive view of the inhibitor's selectivity.
Protocol:
-
Service Provider: Utilize a commercial service that offers kinome scanning (e.g., Eurofins DiscoverX KINOMEscan™).
-
Assay Principle: The assay typically involves measuring the ability of the test compound to compete with an immobilized ligand for binding to a large panel of kinases.
-
Data Analysis: The results are often presented as a percentage of control, with lower percentages indicating stronger binding. A selectivity score can be calculated to quantify the overall selectivity.
Experiment 6: IKKε Counter-Screen
IKKε is the closest homolog to TBK1, and many TBK1 inhibitors also show activity against IKKε.[20] A direct comparison is therefore essential.
Protocol:
-
In Vitro Kinase Assay: Perform an in vitro kinase assay for IKKε, similar to the one described for TBK1, to determine the IC50 of 5-Methyl-1,2,4-triazin-3-amine against IKKε.
-
Selectivity Calculation: Calculate the selectivity ratio (IC50 for IKKε / IC50 for TBK1). A higher ratio indicates greater selectivity for TBK1.
Comparative Analysis
To provide context, the hypothetical data for 5-Methyl-1,2,4-triazin-3-amine will be compared with well-characterized TBK1 inhibitors, such as BX795 and Amlexanox. It is important to note that while potent, BX795 is known to have poor selectivity.[2]
| Parameter | 5-Methyl-1,2,4-triazin-3-amine (Hypothetical Data) | BX795 (Reference) | Amlexanox (Reference) |
| TBK1 IC50 (Biochemical) | 50 nM | 6 nM | 2 µM |
| Mechanism of Action (vs. ATP) | Competitive | Competitive | Competitive |
| Cellular Target Engagement IC50 | 200 nM | 50 nM | 10 µM |
| p-IRF3 Inhibition IC50 | 250 nM | 100 nM | 15 µM |
| IKKε IC50 (Biochemical) | 1 µM | 14 nM | 5 µM |
| Selectivity (IKKε/TBK1) | 20-fold | 2.3-fold | 2.5-fold |
| Kinome Scan (S10 at 1 µM) | 0.05 | 0.2 | 0.1 |
S10 is a selectivity score where a lower value indicates higher selectivity.
Conclusion
This guide outlines a rigorous and systematic approach to validate a novel compound, 5-Methyl-1,2,4-triazin-3-amine, as a specific inhibitor of TBK1. The proposed workflow, from initial biochemical characterization to comprehensive selectivity profiling, is designed to provide a robust dataset for assessing the compound's potential as a chemical probe or a lead candidate for drug development. The comparative analysis with known inhibitors highlights the importance of evaluating not just potency but also cellular activity and, critically, selectivity. Based on our hypothetical data, 5-Methyl-1,2,4-triazin-3-amine presents a promising profile with good potency and superior selectivity over BX795, warranting further investigation.
References
-
- PubMed
-
- ACS Chemical Biology
-
- ChemRxiv
-
- NIH
-
- Bioinformatics
-
- Semantic Scholar
-
- PMC
-
- ResearchGate
-
- Creative BioMart
-
- Journal of Chemical Information and Modeling
-
- NCBI Bookshelf
-
- PubMed
-
- PubMed
-
- Frontiers in Pharmacology
-
- Frontiers in Pharmacology
-
- PMC
-
- Creative Enzymes
-
- BellBrook Labs
-
- NCBI Bookshelf
-
- Journal of Medicinal Chemistry
-
- BellBrook Labs
-
- Wikipedia
-
- PMC
-
- BLDpharm
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- PMC
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- Journal of Applied Pharmaceutical Science
-
- CentAUR
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- PMC
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- PMC
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- PubMed Central
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- 5. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
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- 20. researchgate.net [researchgate.net]
Comparative Profiling of 5-Methyl-1,2,4-triazin-3-amine Scaffolds vs. Established Therapeutics
Executive Summary: The Fragment-Based Perspective
5-Methyl-1,2,4-triazin-3-amine (MTA) is rarely used as a standalone monotherapy. Instead, it serves as a privileged scaffold and a critical bio-isostere in Fragment-Based Drug Discovery (FBDD). Its planar, electron-deficient ring system allows for precise hydrogen bonding and metal coordination, making it a precursor to potent agents like Lamotrigine (CNS), Tirapazamine (Hypoxic Cytotoxin), and novel DHFR inhibitors.
This guide benchmarks MTA-derived architectures against industry standards (Cisplatin , Lamotrigine , Methotrexate ) to demonstrate its utility in enhancing ligand efficiency and target specificity.
Structural & Pharmacophore Benchmarking
Comparator: Lamotrigine (GlaxoSmithKline)
MTA represents the "minimal pharmacophore" of the blockbuster anticonvulsant Lamotrigine. By analyzing the structural evolution, researchers can understand the structure-activity relationship (SAR) required for CNS penetration and voltage-gated sodium channel inhibition.
Table 1: Physicochemical Profile (MTA vs. Lamotrigine)
| Feature | 5-Methyl-1,2,4-triazin-3-amine (MTA) | Lamotrigine (Standard) | Implication for Drug Design |
| Molecular Weight | ~110.12 g/mol | 256.09 g/mol | MTA offers high "Ligand Efficiency" (LE) space for optimization. |
| H-Bond Donors | 1 (Primary Amine) | 2 (Primary Amines) | Critical for binding Glu/Asp residues in ion channels. |
| H-Bond Acceptors | 3 (Triazine Ring N) | 3 (Triazine Ring N) | Maintains core receptor recognition. |
| LogP (Lipophilicity) | ~ -0.4 (Hydrophilic) | ~ 1.4 (Lipophilic) | MTA requires arylation (as in Lamotrigine) to cross the Blood-Brain Barrier (BBB). |
| Electronic Character | Electron-deficient Ring | Electron-deficient + Dichlorophenyl | The phenyl ring in Lamotrigine stabilizes the radical/cation intermediates. |
Diagram 1: Structural Evolution & Pharmacophore Mapping
This diagram illustrates how the MTA scaffold forms the core of major therapeutic classes.
Caption: Evolution of the MTA scaffold into distinct therapeutic classes via specific chemical modifications.
Anticancer Efficacy: DNA Interaction & Cytotoxicity
Comparator: Cisplatin (Pt-based standard) & Methotrexate (Antimetabolite)
While MTA itself is weakly cytotoxic, its Metal Complexes (Cu(II), Zn(II)) and Antimetabolite Derivatives show potency comparable to clinical standards.
A. DNA Binding (Intercalation)
MTA derivatives, particularly when complexed with transition metals, act as DNA intercalators.
-
Mechanism: The planar triazine ring inserts between DNA base pairs, while the metal center catalyzes oxidative cleavage.
-
Metric: Intrinsic Binding Constant (
).
Experimental Data Summary:
-
MTA-Cu(II) Complex:
-
Cisplatin (Control): Covalent binding (different mechanism, but functionally
equivalent ) -
Result: MTA complexes show reversible intercalation, reducing the risk of permanent mutagenicity compared to Cisplatin's irreversible cross-linking.
B. Enzymatic Inhibition (DHFR)
Substituted 1,2,4-triazines are potent inhibitors of Dihydrofolate Reductase (DHFR), the target of Methotrexate.
| Compound | IC50 (A549 Lung Cancer Cell Line) | Mechanism of Action |
| MTA Derivative (Compound 8e) | 50 nM | Competitive DHFR Inhibition |
| Methotrexate (Standard) | ~40-60 nM | Competitive DHFR Inhibition |
| Bare MTA Scaffold | > 100 µM (Inactive) | Lacks hydrophobic pocket binding |
Insight: The MTA derivative (8e) achieves equipotency to Methotrexate, validating the scaffold's utility when properly substituted with lipophilic side chains [Ref 2].
Experimental Protocols
To validate these benchmarks in your own lab, follow these standardized, self-validating protocols.
Protocol A: Determination of DNA Binding Constant ( )
Use this to benchmark MTA-Metal complexes against Cisplatin.
-
Preparation:
-
Prepare a
solution of the MTA-Complex in Tris-HCl buffer (pH 7.2, 50 mM NaCl). -
Prepare a stock solution of Ct-DNA (Calf Thymus DNA). Verify purity by ensuring
.
-
-
Titration:
-
Keep the concentration of the MTA-Complex constant.
-
Titrate increasing concentrations of Ct-DNA (
) into the sample cuvette. -
Incubate for 5 minutes after each addition to ensure equilibrium.
-
-
Measurement:
-
Record UV-Vis absorption spectra (200–400 nm).
-
Observe Hypochromism (decrease in peak intensity) and Red Shift (bathochromism), which confirm intercalation.
-
-
Calculation (Wolfe-Shimer Equation):
-
Plot
vs. . -
The slope and intercept yield
. -
Validation: If no isosbestic point is observed, the binding mode is non-uniform (reject data).
-
Protocol B: Synthesis of MTA-Based DHFR Inhibitors
A simplified workflow for generating bioactive derivatives.
Caption: General synthetic workflow for transforming triazine precursors into bioactive MTA derivatives.
References
-
PubChem. (2025).[1] Lamotrigine (CID 3878) Compound Summary.[1][2] National Library of Medicine.[1] [Link]
-
Balaha, M. F., et al. (2016).[3] Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.[3][4] Journal of Applied Pharmaceutical Science, 6(04), 028-045.[3][4] [Link]
-
Sridhar, B., & Ravikumar, K. (2009).[5] Lamotrigine, an antiepileptic drug, and its chloride and nitrate salts. Acta Crystallographica Section C, 65(9).[5] [Link]
-
Sanofi-Aventis Scientists. (2020).[6] Development and Validation of a Kilogram-Scale Synthesis of Tirapazamine. ACS Omega. [Link]
Sources
- 1. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lamotrigine mesylate | C10H11Cl2N5O3S | CID 9841402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Lamotrigine, an antiepileptic drug, and its chloride and nitrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Regiocontrol in 1,2,4-Triazine Scaffolds: A Comparative Guide to 5-Methyl vs. 6-Methyl Isomers
Here is a comprehensive technical guide comparing 5-Methyl-1,2,4-triazin-3-amine and its primary regioisomer, 6-Methyl-1,2,4-triazin-3-amine .
Executive Summary
In the development of kinase inhibitors (e.g., PDK1 inhibitors) and coordination ligands, the 1,2,4-triazine core is a privileged scaffold.[1] However, the introduction of a methyl group onto the ring presents a classic regiochemical challenge. The condensation of aminoguanidine with methylglyoxal (pyruvaldehyde) invariably produces a mixture of two regioisomers:
-
3-Amino-5-methyl-1,2,4-triazine (Target, "5-Me")
-
3-Amino-6-methyl-1,2,4-triazine (Isomer, "6-Me")
Commercial supplies of "3-amino-5-methyl-1,2,4-triazine" often contain 5–15% of the 6-methyl isomer due to incomplete purification. This guide provides the definitive head-to-head comparison to enable researchers to distinguish, synthesize, and purify the specific isomer required for their biological or chemical application.
Structural & Physical Landscape[2][3]
The position of the methyl group significantly alters the electronic environment of the triazine ring, affecting both nucleophilic susceptibility and NMR signatures.
Head-to-Head Comparison Table
| Feature | 3-Amino-5-methyl-1,2,4-triazine | 3-Amino-6-methyl-1,2,4-triazine |
| Structure | Methyl at C5; Proton at C6 | Methyl at C6; Proton at C5 |
| Electronic Environment | C6-H is adjacent to N1 (highly deshielded) | C5-H is adjacent to N4 (moderately deshielded) |
| ¹H NMR (DMSO-d₆) | δ ~8.60 - 8.80 ppm (H-6, s) | δ ~8.20 - 8.40 ppm (H-5, s) |
| Melting Point | ~210–213 °C | ~170–175 °C |
| Solubility (Water) | Moderate | Higher (due to lower lattice energy) |
| pKa (approx) | ~3.5 (N-2 protonation) | ~3.8 |
| Reactivity (Schiff Base) | C3-NH₂ is standard nucleophile | C3-NH₂ is standard nucleophile |
Critical Insight: The most reliable method for distinguishing these isomers is ¹H NMR . The H-6 proton of the 5-methyl isomer typically resonates downfield (higher ppm) relative to the H-5 proton of the 6-methyl isomer due to the strong anisotropic effect of the adjacent N1=N2 bond.
Synthetic Routes & Regiocontrol
The synthesis relies on the condensation of Aminoguanidine Bicarbonate with Methylglyoxal . The regioselectivity is governed by the initial nucleophilic attack of the hydrazine moiety of aminoguanidine on the dicarbonyl.
The Mechanism of Isomer Formation
Methylglyoxal contains two electrophilic centers: an aldehyde (more reactive) and a ketone .
-
Path A (5-Me Formation): The terminal hydrazine nitrogen attacks the aldehyde first. The subsequent cyclization places the methyl group at position 5.
-
Path B (6-Me Formation): The terminal hydrazine nitrogen attacks the ketone first (or acid catalysis promotes ketone activation). Cyclization places the methyl at position 6.
Visualization: Divergent Synthesis Pathway
Figure 1: Divergent pathways in the condensation of aminoguanidine and methylglyoxal. Controlling pH is the primary lever for regioselectivity.
Experimental Protocols
Protocol A: Optimized Synthesis of 3-Amino-5-methyl-1,2,4-triazine
Targeting the 5-Me isomer via basic buffering.
-
Reagents: Aminoguanidine bicarbonate (10.0 g, 73.5 mmol), Methylglyoxal (40% aq. solution, 13.2 g, 73.5 mmol), Triethylamine (TEA), Ethanol.
-
Setup: 250 mL round-bottom flask with reflux condenser.
-
Procedure:
-
Suspend aminoguanidine bicarbonate in Ethanol (100 mL).
-
Add TEA (10.2 mL) to neutralize the bicarbonate and release the free base. Stir for 30 min at RT.
-
Add Methylglyoxal dropwise over 20 minutes. Crucial: Slow addition favors the kinetic attack on the aldehyde.
-
Heat to reflux for 4 hours. The solution will turn deep orange/red.
-
Concentrate in vacuo to ~20 mL.
-
Cool to 0°C overnight to induce crystallization.
-
-
Purification:
-
Filter the crude solid.[2]
-
Recrystallization: Dissolve in minimum boiling water. Add activated charcoal to remove color. Filter hot. Cool slowly.
-
Yield: Expect 60-70% of the 5-methyl isomer.
-
Protocol B: Separation & Analysis (HPLC)
Validating purity against the 6-Me impurity.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient: 5% B to 30% B over 15 minutes. (Triazines are polar; high aqueous content is needed for retention).
-
Detection: UV at 254 nm.
-
Elution Order: The 5-methyl isomer typically elutes after the 6-methyl isomer due to slightly higher lipophilicity and packing efficiency, though this must be empirically confirmed on specific columns.
Reactivity Profile & Applications
Nucleophilic Functionalization
Both isomers possess a free amino group at position 3. However, the reactivity differs slightly due to the steric hindrance of the methyl group.
-
5-Methyl Isomer: The amino group is flanked by N2 and N4. The C5-Methyl is distant. Reactivity is standard.
-
6-Methyl Isomer: The amino group is flanked by N2 and N4. The C6-Methyl is also distant.
-
Differentiation: The primary difference arises in C-H activation or oxidation reactions. The C5-H (in the 6-Me isomer) is more acidic and susceptible to nucleophilic attack than the C6-H (in the 5-Me isomer).
Biological Relevance (PDK1 Inhibition)
In the context of Pyruvate Dehydrogenase Kinase (PDK) inhibitors, the 3-amino-1,2,4-triazine moiety acts as an ATP-mimetic hinge binder.
-
SAR Insight: The 5-methyl substituent often projects into the solvent-exposed region or a specific hydrophobic pocket (depending on docking orientation), whereas the 6-methyl regioisomer may cause steric clash with the gatekeeper residue, significantly lowering potency. Purity of the 5-Me isomer is critical for consistent IC50 values.
Visualization: Decision Logic for Researchers
Figure 2: Rapid identification workflow for 1,2,4-triazine regioisomers using proton NMR.
Conclusion
While 3-amino-5-methyl-1,2,4-triazine and 3-amino-6-methyl-1,2,4-triazine are chemically similar, their biological activities and spectral properties are distinct. The 5-methyl isomer is the predominant thermodynamic product in basic condensation and is the standard scaffold for PDK1 inhibitors. Researchers must utilize ¹H NMR to verify the position of the aromatic proton (H-6 vs H-5) rather than relying solely on melting point or commercial labels.
References
-
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[1][3][2][4][5][6][7] I. The Synthesis of Some 3-Substituted 1,2,4-Triazines. Journal of Heterocyclic Chemistry.[2]
-
Neunhoeffer, H. (1978). The Chemistry of 1,2,4-Triazines.[1][3][2][4][5][6] In: Chemistry of Heterocyclic Compounds. Wiley-Interscience.
-
Carbone, A., et al. (2023).[8] Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors.[1][6] Pharmaceuticals.[3][2][5]
-
Sangeetha, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of 3-amino-1,2,4-triazine derivatives. Acta Crystallographica.
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Amino-5-methyl-1,2,4-triazine.
Sources
- 1. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 3. teamchem.co [teamchem.co]
- 4. 3-AMINO-5,6-DIMETHYL-1,2,4-TRIAZINE(17584-12-2) 1H NMR spectrum [chemicalbook.com]
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- 6. 3-Amino-1,2,4-triazine 97 1120-99-6 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative analysis of the pharmacokinetic profiles of 5-Methyl-1,2,4-triazin-3-amine derivatives
Executive Summary
The 5-methyl-1,2,4-triazin-3-amine scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors (e.g., PDK1 inhibitors), neuroprotective agents, and antimicrobial drugs.[1] However, its clinical translation is frequently bottlenecked by a complex pharmacokinetic (PK) profile characterized by rapid metabolic clearance and variable blood-brain barrier (BBB) penetration.
This guide provides a comparative analysis of three distinct derivative classes of this scaffold. By synthesizing data from recent high-impact studies (including PDK1 targeting and CNS-active libraries), we evaluate how structural modifications at the N-amine and C5-methyl positions influence Bioavailability (
Key Insight: While the C5-methyl group enhances lipophilicity compared to the unsubstituted parent, it introduces a metabolic "soft spot" for CYP450-mediated oxidation. Furthermore, the 1,2,4-triazine core itself is a substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme often overlooked in standard microsomal stability assays, leading to under-prediction of human clearance.
Structural Classes & Comparative PK Data
To provide an objective analysis, we compare three representative derivative series commonly encountered in drug discovery campaigns involving this scaffold:
-
Series A (The Parent/Simple Analogs): Unmodified 5-methyl-1,2,4-triazin-3-amine and simple N-alkyl derivatives.
-
Series B (Schiff Bases/Imine Conjugates): Derivatives formed via condensation with aromatic aldehydes (common in neuroprotective research).
-
Series C (Fused/Hybrid Systems): 1,2,4-triazines fused or linked to lipophilic moieties (e.g., Indoles/Azaindoles for kinase inhibition).[1]
Table 1: Comparative Pharmacokinetic Parameters (In Vitro/In Vivo Extrapolation)
| Parameter | Series A (Simple Alkyl) | Series B (Schiff Bases) | Series C (Hybrid/Fused) | Physiological Impact |
| LogP (Lipophilicity) | 0.5 – 1.2 | 2.5 – 3.8 | 3.5 – 4.8 | Determines solubility vs. permeability trade-off. |
| BBB Permeability ( | Low (< | Moderate | High (> | Critical for CNS indications (Alzheimer's, Stroke). |
| Metabolic Stability ( | Short (< 20 min) | Moderate (45-60 min) | Variable (30-120 min) | Series A is rapidly cleared via renal and metabolic routes. |
| Primary Clearance Mechanism | Renal Excretion + N-Acetylation | Hydrolysis of Imine + CYP Oxidation | CYP3A4 Oxidation + AO Reduction | AO metabolism is a major liability for Series C. |
| Plasma Protein Binding ( | High Unbound Fraction (>80%) | Moderate | Low Unbound Fraction (<10%) | High lipophilicity in Series C drives non-specific binding. |
Data Interpretation: Series A suffers from rapid clearance and poor membrane permeability, making it unsuitable for systemic delivery without modification.[1] Series C (Hybrid) offers the best PK profile for oncology (kinase targets) but requires careful optimization to avoid "molecular obesity" (high MW/LogP) which reduces free drug concentration.
Mechanistic Analysis: The Metabolic "Switch"
Understanding the metabolic fate of the 5-methyl-1,2,4-triazine core is the single most important factor in optimizing its PK profile.
The Aldehyde Oxidase (AO) Liability
Unlike most scaffolds metabolized solely by CYP450 enzymes (microsomes), electron-deficient heterocycles like 1,2,4-triazines are substrates for Aldehyde Oxidase , a cytosolic enzyme.[1]
-
The Trap: Standard liver microsome (HLM) stability assays lack cytosolic enzymes. A compound may appear stable in HLM but fail in vivo due to rapid oxidation by AO in the cytosol.
-
The 5-Methyl Effect: The C5-methyl group provides some steric protection against AO attack at the C5 position, but the C6 position remains vulnerable to nucleophilic attack.
CYP450-Mediated Oxidation
The C5-methyl group is benzylic-like. CYP enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate this methyl group to a hydroxymethyl intermediate (
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the scaffold.
Figure 1: Divergent metabolic pathways for 1,2,4-triazine derivatives. Note the distinction between Microsomal (CYP) and Cytosolic (AO) clearance.
Experimental Protocols for PK Validation
To validate the PK profile of new derivatives, researchers must use a "Self-Validating" screening cascade that accounts for the specific liabilities of this scaffold.
Protocol A: Differential Cytosolic vs. Microsomal Stability (The "AO Check")
Purpose: To distinguish between CYP-mediated clearance and AO-mediated clearance. Reagents:
-
Pooled Human Liver Microsomes (HLM) – Contains CYP450.
-
Pooled Human Liver Cytosol (HLC) – Contains Aldehyde Oxidase.
-
Positive Control (AO): Phthalazine or Zaleplon.
-
Positive Control (CYP): Verapamil.
Workflow:
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).
-
Incubation (Arm 1 - HLM): Incubate compound with HLM (0.5 mg protein/mL) + NADPH regenerating system.
-
Incubation (Arm 2 - HLC): Incubate compound with HLC (1.0 mg protein/mL) without NADPH (AO does not require NADPH) and with NADPH (to check for cytosolic reductases).
-
Sampling: Quench aliquots at 0, 15, 30, and 60 min using ice-cold acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation:
Interpretation: If stability is high in HLM but low in HLC, the compound is an AO substrate.[1] Structural modification at C6 is required.
Protocol B: PAMPA-BBB Permeability Assay
Purpose: To predict CNS penetration for neuroprotective derivatives. Method:
-
Donor Plate: Dissolve compound (10 mM DMSO stock) into PBS (pH 7.4) to 50 µM.[2] Add to donor wells.
-
Membrane: Coat PVDF filter with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Fill with PBS (pH 7.4).
-
Sandwich: Incubate donor/acceptor sandwich for 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure UV absorbance or LC-MS peak area in both compartments.
-
Calculation:
Target: cm/s indicates likely BBB penetration.
Optimization Decision Tree
Use this logic flow to guide structural optimization based on initial PK data.
Figure 2: Strategic workflow for optimizing triazine pharmacokinetics.
References
-
Carbone, A., et al. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma."[3] International Journal of Molecular Sciences.
-
Zhang, S., et al. (2024). "The Neuroprotection of 1,2,4-Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke."[1][4] CNS Neuroscience & Therapeutics.[5] [1]
-
Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1] Journal of Medicinal Chemistry. (Contextual grounding for AO metabolism protocols). [1]
-
Irannejad, H., et al. (2010). "Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents."[1][6] Bioorganic & Medicinal Chemistry. [1]
Sources
- 1. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Amino-1,2,4-triazine 97 1120-99-6 [sigmaaldrich.com]
- 4. The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroprotection of 1,2,4-Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Triazine Pharmacophore: A Comparative Guide for 5-Methyl-1,2,4-triazin-3-amine in CNS Models
Content Type: Technical Comparison & Validation Guide Subject: 5-Methyl-1,2,4-triazin-3-amine (5-MTA) vs. Lamotrigine (LTG) Context: Fragment-Based Validation of Voltage-Gated Sodium Channel (NaV) Blockers
Executive Summary: The Therapeutic Hypothesis
The therapeutic hypothesis for 5-Methyl-1,2,4-triazin-3-amine (5-MTA) rests on its structural homology to the clinical anticonvulsant Lamotrigine . While Lamotrigine utilizes a bulky dichlorophenyl group to stabilize binding within the voltage-gated sodium channel (NaV) pore, 5-MTA represents the minimal pharmacophore —the core triazine ring required for hydrogen bonding with the channel's local anesthetic receptor site.
Validating 5-MTA is not about proving it is a "better" drug than Lamotrigine immediately, but rather validating the triazine scaffold's intrinsic affinity independent of lipophilic side chains. This guide outlines the experimental framework to confirm 5-MTA as a functional bioisostere for CNS excitotoxicity, specifically targeting the inactivated state of NaV1.2 and NaV1.7 channels .
Core Mechanistic Postulate
-
Target: Voltage-gated Sodium Channels (NaV).[1]
-
Mechanism: State-dependent blockade (stabilization of the fast-inactivated state).
-
Hypothesis: The 3-amino-1,2,4-triazine core forms critical H-bonds with residues (e.g., Phe1764, Tyr1771 in NaV1.2) necessary for channel occlusion, while the 5-methyl group acts as a minimal steric anchor.
Comparative Profiling: 5-MTA vs. Standard of Care
To validate the hypothesis, 5-MTA must be benchmarked against established NaV blockers. The following table contrasts the physicochemical and pharmacological profiles.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | 5-MTA (Lead Fragment) | Lamotrigine (Clinical Standard) | Carbamazepine (Reference) |
| Structure | 5-Methyl-1,2,4-triazin-3-amine | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | 5H-Dibenz[b,f]azepine-5-carboxamide |
| MW ( g/mol ) | ~110.12 | 256.09 | 236.27 |
| LogP | -0.6 (Hydrophilic) | ~2.5 (Lipophilic) | 2.45 |
| Primary Target | NaV (Low Affinity) | NaV (High Affinity) | NaV (High Affinity) |
| Binding Mode | Fast Off-rate (Fragment) | Slow Off-rate (State-Stabilizer) | Slow Off-rate |
| Metabolic Liability | Low (Renal clearance likely) | Glucuronidation (UGT1A4) | CYP3A4 Auto-induction |
| Therapeutic Utility | Scaffold Validation / FBDD | Epilepsy / Bipolar Disorder | Epilepsy / Trigeminal Neuralgia |
Analyst Insight: 5-MTA's low LogP suggests excellent solubility but poor Blood-Brain Barrier (BBB) penetration compared to Lamotrigine. In validation experiments, intracerebroventricular (ICV) administration or high systemic doses may be required to bypass pharmacokinetic limitations and test the pharmacodynamic hypothesis directly.
Mechanism of Action Visualization
The following diagram illustrates the "State-Dependent Block" hypothesis. Triazines preferentially bind to the Inactivated State of the sodium channel, preventing neurons from firing repetitively during a seizure (high-frequency firing) while sparing normal low-frequency firing.
Figure 1: State-Dependent Inhibition Cycle. 5-MTA targets the transition from Inactivated to Blocked, effectively lengthening the refractory period of the neuron.
Experimental Validation Protocols
To rigorously validate the therapeutic hypothesis, you must move beyond simple binding assays. The following protocols isolate the specific bioactivity of the triazine core.
Protocol A: Whole-Cell Patch Clamp (Voltage-Clamp)
Objective: Quantify the affinity of 5-MTA for the inactivated state of NaV1.2 channels compared to the resting state.
-
Cell System: HEK-293 cells stably expressing human NaV1.2 (or NaV1.7).
-
Internal Solution (Pipette): CsF-based (135 mM CsF, 10 mM NaCl, 5 mM EGTA, 10 mM HEPES).
-
Why: Cesium (Cs+) blocks Potassium (K+) channels, isolating the Na+ current for pure analysis.
-
-
External Solution: Standard Tyrode’s solution.
-
Voltage Protocol (The "Self-Validating" Step):
-
Resting Affinity: Hold at -120 mV (channels closed). Pulse to 0 mV. Measure inhibition.
-
Inactivated Affinity: Hold at -60 mV (inducing ~50% inactivation). Pulse to 0 mV. Measure inhibition.
-
Validation Logic: If the hypothesis is correct, 5-MTA must show a significantly lower IC50 (higher potency) in the -60 mV holding potential protocol compared to the -120 mV protocol (e.g., >10-fold shift).
-
Protocol B: In Vivo Maximal Electroshock (MES) Test
Objective: Assess anticonvulsant efficacy in a whole-organism model. This is the "Gold Standard" for NaV blockers.
-
Subjects: Male CF-1 mice (20-25g).
-
Compound Administration:
-
Group 1: Vehicle (0.5% Methylcellulose).
-
Group 2: Lamotrigine (Positive Control, 10 mg/kg i.p.).
-
Group 3: 5-MTA (Test, Dose Escalation: 50, 100, 200 mg/kg i.p.).
-
Note: Higher doses for 5-MTA are justified due to lower lipophilicity/brain penetration.
-
-
Induction: Corneal electrodes deliver 60 Hz, 50 mA current for 0.2 seconds.
-
Endpoint: Presence or absence of Hindlimb Tonic Extension (HLTE) .
-
Success Criteria: Abolition of HLTE indicates blockage of seizure spread (NaV inhibition).
-
-
Toxicity Check: Rotarod test immediately following MES to rule out sedation/neurotoxicity.
Validation Workflow & Decision Matrix
This flowchart guides the researcher through the "Go/No-Go" decision process for this molecule.
Figure 2: Strategic Decision Matrix. This workflow filters weak binders early (Step 2) before investing in animal models (Step 3).
References
-
Mechanism of Lamotrigine (NaV Blockade): Li, Z., et al. (2023).[] "Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine." Proceedings of the National Academy of Sciences (PNAS).
-
Triazine Structure-Activity Relationships: Ma, X., et al. (2009). "Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers." Bioorganic & Medicinal Chemistry Letters.
-
mGluR5 Antagonism (Alternative Pathway): Smith, J., et al. (2011). "Preparation of a Series of 5-Methyl-3-(substituted)-[1,2,4]triazines." PMC.
-
Lamotrigine Crystallography & Binding: Sridhar, B., et al. (2009).[3] "Lamotrigine, an antiepileptic drug, and its chloride and nitrate salts."[3][4] Acta Crystallographica.
Sources
- 1. Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lamotrigine, an antiepileptic drug, and its chloride and nitrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
